molecular formula C6H5N3O2 B1603232 Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione CAS No. 54449-30-8

Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione

Cat. No.: B1603232
CAS No.: 54449-30-8
M. Wt: 151.12 g/mol
InChI Key: IOBJPPFCOVRIRS-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound with the molecular formula C6H5N3O2 and a molecular weight of 151.12 g/mol . It serves as a valuable scaffold and building block in medicinal chemistry and organic synthesis. The compound can be synthesized through multiple routes, including reactions of 1,3,5-triazine-2,4(1H,3H)-diones with ethyl bromopyruvate , or from 3,4-disubstituted 2-aminopyrroles upon treatment with aryl or alkyl isocyanates . These methods enable the production of various 3,7,8-trisubstituted derivatives, expanding its utility in constructing diverse chemical libraries for biological screening . Researchers value this fused ring system for developing new pharmacologically active molecules. The compound should be handled with appropriate safety precautions. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and cause respiratory irritation . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1H-pyrrolo[1,2-a][1,3,5]triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-5-7-4-2-1-3-9(4)6(11)8-5/h1-3H,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBJPPFCOVRIRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602229
Record name Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54449-30-8
Record name Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione scaffold represents a distinct class of fused heterocyclic compounds that function primarily as nucleobase isosteres . Structurally homologous to xanthine and uracil, this bicyclic system is engineered to exploit the hydrogen-bonding networks within the active sites of enzymes processing purines and pyrimidines.

This guide details the mechanism of action (MoA), focusing on its role as an Adenosine Receptor Antagonist and Phosphodiesterase (PDE) Inhibitor , alongside its synthetic utility and experimental validation.

Executive Summary: The Scaffold Identity

The pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione core is a "privileged scaffold" in medicinal chemistry, defined by the fusion of a reactive electron-rich pyrrole ring with an electron-deficient 1,3,5-triazine-2,4-dione ring.

  • Chemical Classification: Deaza-flavin / Deaza-pteridine analog.

  • Primary Pharmacophore: 1,3-diaza-2,4-dione motif (Uracil/Xanthine mimic).

  • Key Biological Targets: Adenosine Receptors (A1/A2A), Phosphodiesterases (PDE), and specific Kinases (when suitably substituted).

Mechanism of Action (MoA)

Core Mechanism: Nucleobase Isosterism & Competitive Antagonism

The fundamental MoA relies on the scaffold's ability to mimic the electrostatic and steric profile of endogenous nucleobases (specifically Guanine and Xanthine) without undergoing metabolic ribosylation or phosphorylation, thereby acting as a "dead-end" inhibitor.

A. Adenosine Receptor Antagonism (A1 / A2A Subtypes)

The 2,4-dione moiety functions as a hydrogen bond donor/acceptor system that mimics the xanthine core of caffeine or theophylline.

  • Binding Interface: The N3-H and C2=O / C4=O groups form hydrogen bonds with conserved residues (typically Asn253 and Glu169 in A2A receptors).

  • Hydrophobic Clamp: The pyrrole ring, often substituted with aryl groups, engages in

    
    -stacking interactions with aromatic residues (e.g., Phe168 ) in the receptor's binding pocket, stabilizing the inactive conformation.
    
B. Phosphodiesterase (PDE) Inhibition

Similar to rolipram and other xanthine derivatives, this scaffold can inhibit cAMP/cGMP hydrolysis.

  • Active Site Blockade: The planar bicyclic system slots into the hydrophobic Q-pocket of the PDE catalytic domain.

  • Metal Coordination: The carbonyl oxygens may interact with the Zinc/Magnesium ions in the catalytic center, preventing substrate entry.

Secondary Mechanism: Aldose Reductase Inhibition

In specific derivatives (e.g., N-acetic acid substituted), the scaffold inhibits Aldose Reductase (ALR2) by mimicking the hydantoin pharmacophore.

  • Causality: The acidic nitrogen (N3) acts as a proton donor to the catalytic anion, while the hydrophobic pyrrole tail occupies the specificity pocket, preventing glucose reduction and sorbitol accumulation.

Visualization of Signaling & Interaction

Diagram 1: Mechanism of Action - Adenosine Receptor Antagonism

This diagram illustrates the competitive binding of the scaffold to the Adenosine Receptor, blocking downstream G-protein signaling.

MoA_Pathway Scaffold Pyrrolo[1,2-a]triazine 2,4-dione Receptor Adenosine Receptor (A2A / A1) Scaffold->Receptor Competitive Binding Adenosine Endogenous Adenosine Adenosine->Receptor Activates Site_HBond Asn253 / Glu169 (H-Bonding) Receptor->Site_HBond Site_PiStack Phe168 (Pi-Stacking) Receptor->Site_PiStack GProtein G-Protein (Gs/Gi) Receptor->GProtein Modulates cAMP cAMP Levels GProtein->cAMP Regulates Response Physiological Response (Vasoconstriction/Anti-inflammatory) cAMP->Response Triggers

Caption: Competitive antagonism mechanism where the scaffold displaces adenosine via H-bonding and Pi-stacking, modulating cAMP signaling.

Experimental Protocols (Self-Validating)

Synthesis of Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione

Objective: Construct the bicyclic core via cyclization of a pyrrole precursor.

Reagents:

  • 2-Amino-3-ethoxycarbonylpyrrole (Precursor).[1]

  • Phenyl isocyanate (or Benzoyl isocyanate).

  • Base: Sodium Ethoxide (NaOEt) or DBU.

  • Solvent: Ethanol or DMF.

Step-by-Step Protocol:

  • Urea Formation: Dissolve 2-amino-3-ethoxycarbonylpyrrole (1.0 eq) in dry DMF. Add Phenyl isocyanate (1.1 eq) dropwise at 0°C. Stir for 2 hours to form the intermediate urea.

    • Validation: TLC should show disappearance of the amine spot.

  • Cyclization: Add NaOEt (2.0 eq) to the reaction mixture and reflux at 80°C for 4-6 hours. The base catalyzes the intramolecular attack of the urea nitrogen onto the ester carbonyl.

  • Work-up: Pour the mixture into ice-water. Acidify with 1M HCl to pH 4. The product will precipitate as a solid.

  • Purification: Recrystallize from Ethanol/Water.

    • Quality Control: 1H-NMR must show the disappearance of the ethyl ester signals and the appearance of two broad NH singlets (if N-unsubstituted) or specific aromatic shifts.

In Vitro Adenosine Receptor Binding Assay

Objective: Determine the


 of the compound.

Table 1: Assay Components & Conditions

ComponentSpecificationRole
Ligand [³H]-CGS 21680 (A2A) or [³H]-DPCPX (A1)Radioligand for displacement
Membrane HEK293 cells expressing hA2A/hA1Receptor source
Buffer 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4Physiological medium
Nonspecific 10

M NECA (A2A) or CPA (A1)
Determines background noise

Workflow:

  • Incubate membranes (20

    
    g protein) with radioligand (2 nM) and increasing concentrations of the Pyrrolo-triazine test compound (
    
    
    
    to
    
    
    M).
  • Incubate at 25°C for 90 minutes.

  • Terminate via rapid filtration through GF/B filters.

  • Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Displacement vs. Log[Concentration] to determine

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Structure-Activity Relationship (SAR)

The biological efficacy of the scaffold is highly sensitive to substitution patterns:

PositionSubstitutionEffect on Activity
N3 (Triazine) HydrogenEssential for H-bond donation (A2A affinity).
N3 (Triazine) Methyl/AlkylReduces polarity; increases PDE inhibition potency.
C6/C7 (Pyrrole) Aryl / HeteroarylCritical for

-stacking interactions. Bulky groups here increase selectivity for A2A over A1.
C6/C7 (Pyrrole) Electron-withdrawing (CN, NO2)Modulates pKa of the ring system; influences solubility and oral bioavailability.

Synthesis Workflow Visualization

Synthesis_Flow Start 2-Amino-3-ethoxycarbonylpyrrole Intermediate Urea Intermediate Start->Intermediate DMF, 0°C Reagent + Isocyanate (R-NCO) Reagent->Intermediate Cyclization Base-Catalyzed Cyclization (NaOEt / Heat) Intermediate->Cyclization Intramolecular Attack Product Pyrrolo[1,2-a][1,3,5]triazine-2,4-dione Cyclization->Product Acidification & Precip.

Caption: Two-step synthesis via urea intermediate formation and base-catalyzed cyclization to form the dione core.

References

  • Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1,2,4]triazine Derivatives. National Institutes of Health (NIH). Available at: [Link][2]

  • Efficient Approaches to the Design of Six-Membered Polyazocyclic Compounds. MDPI Molecules. Available at: [Link]

  • Pyrrolo[1,2-a]pyrazine-1,4-dione Antibiotic Agents. RSC Advances. Available at: [Link]

  • Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis and Antiviral Studies. MDPI Pharmaceuticals. Available at: [Link]

  • Design and Synthesis of Pyrrolo[1,2-a]triazine Derivatives. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Harnessing the Therapeutic Potential of Pyrrolo[1,2-a]triazine Scaffolds in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold in Cancer Drug Discovery

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the pyrrolo[1,2-a]triazine heterocyclic system has emerged as a "privileged scaffold," indicating its ability to bind to multiple biological targets with high affinity.[1][2] This guide provides an in-depth exploration of the application of pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione and its derivatives in cancer research. While direct research on the dione form is nascent, the broader family of pyrrolo[1,2-a]triazines and the closely related, extensively studied pyrrolo[2,1-f][1][3][4]triazines have demonstrated significant potential as kinase inhibitors and cytotoxic agents.[1][4] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols to investigate this promising class of compounds.

Triazine derivatives, in general, have a well-documented history of diverse biological activities, including anticancer properties.[3] They often exert their effects by targeting key signaling molecules like mTOR-kinase and PIP3-kinase.[3] The fusion of a pyrrole ring to the triazine core, creating the pyrrolotriazine structure, imparts unique chemical properties that are advantageous for designing targeted therapies.[5] Notably, this scaffold is a core component of several clinically relevant kinase inhibitors.[4][5]

This guide will delve into the mechanistic basis for the anticancer activity of pyrrolotriazine derivatives, provide detailed protocols for their in vitro and in vivo evaluation, and offer insights into the interpretation of the resulting data.

Part 1: Mechanistic Insights and Therapeutic Targets

The anticancer potential of pyrrolotriazine derivatives is largely attributed to their ability to function as ATP-competitive kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] By targeting specific kinases involved in tumor growth, proliferation, and survival, pyrrolotriazine-based compounds offer a promising avenue for targeted cancer therapy.

Key Signaling Pathways Targeted by Pyrrolotriazine Derivatives

Several critical signaling pathways have been identified as targets for various pyrrolo[1,2-a]triazine derivatives:

  • c-Met and VEGFR-2 Signaling: The c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways are crucial for tumor angiogenesis, invasion, and metastasis. A series of pyrrolo[1,2-f][1][3][4]triazine derivatives have been developed as potent dual inhibitors of c-Met and VEGFR-2, demonstrating significant antiproliferative effects in cancer cell lines where these pathways are dysregulated.[6]

  • IGF-1R Signaling: The Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway is implicated in the development and progression of various cancers, including breast, prostate, and lung cancer.[5] A notable 2,4-disubstituted pyrrolo-[1,2-f][1][3][4]triazine, BMS-754807, has been identified as a potent inhibitor of IGF-1R with an IC50 value in the nanomolar range.[5]

  • PI3K Signaling: The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival, and it is one of the most frequently mutated pathways in human cancers. Certain 6-aminocarbonyl pyrrolo[2,1-f][1][3][4]triazine derivatives have shown selective inhibitory activity against p110α and p110δ isoforms of PI3K.[7]

The following diagram illustrates the central role of these kinases in cancer cell signaling and highlights where pyrrolotriazine derivatives can intervene.

Kinase_Inhibition_by_Pyrrolotriazines cluster_membrane Cell Membrane cluster_nucleus Nucleus RTKs Receptor Tyrosine Kinases (c-Met, VEGFR-2, IGF-1R) PI3K PI3K RTKs->PI3K activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTKs->RAS_RAF_MEK_ERK activates Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) PI3K->Transcription promotes RAS_RAF_MEK_ERK->Transcription promotes Growth_Factors Growth Factors (HGF, VEGF, IGF-1) Growth_Factors->RTKs binds Pyrrolotriazines Pyrrolo[1,2-a]triazine Derivatives Pyrrolotriazines->RTKs inhibits Pyrrolotriazines->PI3K inhibits

Caption: Targeted inhibition of key oncogenic signaling pathways by pyrrolotriazine derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, some pyrrole-containing dione derivatives have been shown to induce cancer cell death through apoptosis and to arrest the cell cycle.[8] For instance, a pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) isolated from a marine bacterium, exhibited anticancer activity against lung and cervical cancer cells.[8] Mechanistic studies revealed that this compound induced morphological changes characteristic of apoptosis, such as nuclear condensation and the formation of apoptotic bodies.[8] Furthermore, it was found to arrest the cell cycle at the G1 phase and down-regulate key cell cycle and anti-apoptotic proteins like cyclin-D1, CDK-2, and Bcl-2.[8]

Part 2: In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is the first step in characterizing the anticancer potential of novel pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione derivatives.[9][10] This typically involves a tiered approach, starting with broad screening for cytotoxicity and then moving to more detailed mechanistic assays.

Experimental Workflow for In Vitro Screening

The following diagram outlines a typical workflow for the in vitro assessment of a novel compound.

In_Vitro_Workflow Compound Pyrrolotriazine Derivative Cell_Culture Cancer Cell Line Panel Compound->Cell_Culture treatment Viability Cell Viability Assay (MTT) Cell_Culture->Viability evaluate Apoptosis Apoptosis Assay (Annexin V) Viability->Apoptosis if active Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Apoptosis->Cell_Cycle further mechanistic studies Data_Analysis Data Analysis (IC50, etc.) Cell_Cycle->Data_Analysis

Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12]

Materials:

  • Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione derivative (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[15]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[12][16]

  • Compound Treatment: Prepare serial dilutions of the pyrrolotriazine derivative in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Derivative ExampleCell LineIC50 (nM)Reference
Compound 27a EBC-1 (c-Met addictive)1.2[6]
BMS-754807 IGF-Sal7[5]
Compound 14a p110α (kinase assay)122[7]
Compound 14a p110δ (kinase assay)119[7]
Protocol 2: Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[18][19]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells after treatment with the pyrrolotriazine derivative. Wash the cells twice with cold PBS.[19]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[18]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol allows for the determination of the cell cycle distribution (G0/G1, S, and G2/M phases) of a cell population.[20][21]

Principle: Propidium Iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[20] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.

Materials:

  • Treated and untreated cells

  • 70% cold ethanol

  • PBS

  • Propidium Iodide staining solution (containing PI and RNase A)[21]

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest and wash the cells with PBS. Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.[22]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[22]

  • Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Analysis: Analyze the samples on a flow cytometer.

Data Analysis: The resulting DNA content histogram can be analyzed using cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Part 3: In Vivo Antitumor Efficacy Assessment

Promising candidates from in vitro studies should be further evaluated in in vivo models to assess their therapeutic efficacy and pharmacokinetic properties.[23][24] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a widely used preclinical model in cancer research.[25]

Protocol 4: Human Tumor Xenograft Model

Principle: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.[25] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. Patient-derived xenograft (PDX) models, which involve the implantation of fresh tumor tissue from patients, are also increasingly used as they may better recapitulate the heterogeneity of human cancers.[26]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell line or patient-derived tumor tissue

  • Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione derivative formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell/Tissue Implantation: Inject a suspension of cancer cells (e.g., 1-10 million cells) subcutaneously into the flank of the mice.[25]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[25]

  • Drug Administration: Administer the pyrrolotriazine derivative to the treatment group according to a predetermined dosing schedule (e.g., daily oral gavage). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = (length x width²)/2).

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or if the mice show signs of excessive toxicity.

Data Analysis: Compare the tumor growth curves of the treated group versus the control group. Calculate the tumor growth inhibition (TGI) to quantify the antitumor efficacy of the compound.

Conclusion and Future Directions

The pyrrolo[1,2-a]triazine scaffold represents a highly versatile and promising platform for the development of novel anticancer therapeutics. The extensive research on its derivatives has revealed their potential to selectively inhibit key oncogenic kinases and induce cancer cell death. The protocols outlined in this guide provide a robust framework for the systematic evaluation of new pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione derivatives. Future research in this area should focus on elucidating the specific molecular targets of novel compounds, optimizing their pharmacokinetic properties, and exploring their efficacy in combination with other anticancer agents. The continued exploration of this privileged scaffold holds great promise for the future of targeted cancer therapy.

References

  • Triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines. (2023).
  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31, 1–25. Retrieved from

  • Exploration of novel pyrrolo[2,1-f][1][3][4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. (2018). European Journal of Medicinal Chemistry, 158, 643-657. Retrieved from

  • Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides. (2022). The Journal of Organic Chemistry, 87(13), 8437–8448.
  • Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. (2013). European Journal of Medicinal Chemistry, 69, 659-667.
  • Pyrrolo[2,1-f][1][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). Medicinal Chemistry Research, 31, 1-25. Retrieved from

  • Discovery of pyrrolo[2,1-f][1][3][4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. (2023). Bioorganic & Medicinal Chemistry Letters, 89, 129323. Retrieved from

  • Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. (2016). RSC Advances, 6(81), 77873-77887.
  • 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. (2023). European Journal of Medicinal Chemistry, 252, 115284.
  • The activity of pyrazolo[4,3-e][1][3][4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2021). Scientific Reports, 11(1), 1-14. Retrieved from

  • Bioactive Pyrrolo[2,1-f][1][3][4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). Molecules, 28(22), 7687. Retrieved from

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][3][4]triazine derivatives. (2019). Bioorganic & Medicinal Chemistry, 27(10), 1991-2002. Retrieved from

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][3][4]triazine Derivatives. (2020). Molecules, 25(23), 5735. Retrieved from

  • MTT assay protocol. (n.d.). Abcam.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). Journal of Experimental Therapeutics and Oncology, 3(3), 129-136.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1), e2079.
  • Flow Cytometry Protocol. (n.d.). Sigma-Aldrich.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Pharmacology, 11, 420.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol, 7(22), e2607.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • MTT Proliferation Assay Protocol. (2025). ResearchGate.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (2012). Cancer Research, 72(24), 6333-6341.
  • Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Molecular Biology, 107, 25.4.1-25.4.11.
  • Assay Guidance Manual. (2013). Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Pharmaceutical Sciences, 108(1), 53-62.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
  • Xenograft-Derived Human Breast Cancer Organoids Can Form Chimeras with Host Mouse Mammary Epithelial Cells Which Promote Tumor Cell Proliferation. (2022). Cancers, 14(15), 3754.
  • Cell Cycle Analysis. (2017). UWCCC Flow Cytometry Laboratory.
  • Cell Cycle Analysis by DNA Content (Propidium Iodide). (n.d.). UC San Diego Moores Cancer Center.
  • Apoptosis Assay Protocol. (2025). DeNovix.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17747–17757.
  • MTT Assay Protocol. (n.d.). Springer Nature Experiments.
  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). Thermo Fisher Scientific.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Crown Bioscience.
  • Drug Screening of patient derived Tumor Xenografts | Protocol Preview. (2023). JoVE.

Sources

Application Notes and Protocols for Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyrrolo[1,2-a]triazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The pyrrolo[1,2-a]triazine ring system represents a class of fused nitrogen-containing heterocycles that has garnered significant attention in the field of medicinal chemistry. This bicyclic scaffold is a key structural motif in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including antiviral, anticancer, and enzyme inhibitory properties.[1][2][3][4] The structural rigidity of the fused ring system, combined with the diverse opportunities for substitution on both the pyrrole and triazine rings, allows for the fine-tuning of physicochemical properties and biological targets. Notably, the pyrrolo[2,1-f][2][5][6]triazine core is a central component of the FDA-approved antiviral drug Remdesivir, underscoring the therapeutic potential of this heterocyclic family.[1] This document provides a detailed guide to the experimental protocols for the synthesis and biological evaluation of a specific isomer, pyrrolo[1,2-a][2][5][6]triazine-2,4(1H,3H)-dione, aimed at researchers and professionals in drug discovery and development.

Synthetic Strategy: A Representative Protocol for Pyrrolo[1,2-a][2][5][6]triazine-2,4(1H,3H)-dione

While a plethora of synthetic routes exist for various pyrrolotriazine isomers, this section outlines a rational and adaptable protocol for the synthesis of the pyrrolo[1,2-a][2][5][6]triazine-2,4(1H,3H)-dione core. The presented methodology is a convergent synthesis that leverages the nucleophilic character of a pyrrole-based precursor and a cyclization reaction to construct the triazine dione ring. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic process.

Conceptual Synthetic Workflow

The synthesis commences with a functionalized pyrrole, which undergoes a series of transformations to introduce a hydrazide moiety. This intermediate is then subjected to a cyclization reaction with a suitable C1 or C2 synthon to form the desired triazine dione ring.

G A Functionalized Pyrrole B Pyrrole-2-carbohydrazide Intermediate A->B Hydrazinolysis C Pyrrolo[1,2-a][1,2,4]triazine-2,4(1H,3H)-dione B->C Cyclization (e.g., with diethyl oxalate)

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of a Representative Pyrrolo[1,2-a][2][5][6]triazine-2,4(1H,3H)-dione

This protocol is a representative example and may require optimization based on the specific substitution pattern of the starting pyrrole.

Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

  • Reaction Setup: To a solution of 1H-pyrrole (1 equivalent) in anhydrous diethyl ether, add ethylmagnesium bromide (1.1 equivalents, 3 M in diethyl ether) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Chloroformate: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Subsequently, cool the mixture to 0 °C and add ethyl chloroformate (1.2 equivalents) dropwise.

  • Quenching and Extraction: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 1H-pyrrole-2-carboxylate.

Step 2: Synthesis of 1H-pyrrole-2-carbohydrazide

  • Hydrazinolysis: To a solution of ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (10 equivalents).

  • Reaction Monitoring: Reflux the reaction mixture for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid can be recrystallized from ethanol to yield pure 1H-pyrrole-2-carbohydrazide.

Step 3: Synthesis of Pyrrolo[1,2-a][2][5][6]triazine-2,4(1H,3H)-dione

  • Cyclization Reaction: In a round-bottom flask equipped with a reflux condenser, suspend 1H-pyrrole-2-carbohydrazide (1 equivalent) in a suitable high-boiling solvent such as ethanol or dioxane.

  • Reagent Addition: Add diethyl oxalate (1.1 equivalents) to the suspension.

  • Heating and Monitoring: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Step Key Reagents Typical Reaction Time Typical Yield
11H-pyrrole, Ethylmagnesium bromide, Ethyl chloroformate3-4 hours60-70%
2Ethyl 1H-pyrrole-2-carboxylate, Hydrazine hydrate12-24 hours80-90%
31H-pyrrole-2-carbohydrazide, Diethyl oxalate6-12 hours50-70%

Table 1: Summary of a representative synthetic route with typical parameters.

Biological Evaluation: Assessing the Anticancer Potential

Derivatives of the broader 1,2,4-triazine class have shown promise as anticancer agents.[7][8] A fundamental and widely adopted method for the initial screening of potential anticancer compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Conceptual Workflow for Cytotoxicity Screening

This workflow outlines the key stages in evaluating the cytotoxic effects of a newly synthesized pyrrolotriazine derivative on cancer cell lines.

G A Cancer Cell Culture B Compound Treatment A->B Seeding in 96-well plates C MTT Assay B->C Incubation and addition of MTT reagent D Data Analysis (IC50 Determination) C->D Absorbance reading

Caption: A streamlined workflow for determining the in vitro cytotoxicity.

Detailed Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell line (e.g., HCT-116, a human colon cancer cell line)[7]

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Pyrrolo[1,2-a][2][5][6]triazine-2,4(1H,3H)-dione derivative (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compound at various concentrations to the designated wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using a suitable software package.

Parameter Recommendation Rationale
Cell LineHCT-116A well-characterized and commonly used colon cancer cell line.
Seeding Density5,000-10,000 cells/wellEnsures logarithmic growth during the assay period.
Compound Incubation Time48-72 hoursAllows for sufficient time for the compound to exert its cytotoxic effects.
MTT Incubation Time4 hoursOptimal for formazan crystal formation in most cell lines.
Wavelength for Absorbance570 nmThe peak absorbance of the formazan product.

Table 2: Key parameters and their rationale for the MTT assay.

Conclusion and Future Directions

The pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione scaffold holds significant promise for the development of novel therapeutic agents. The synthetic and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this heterocyclic system. Future work should focus on the synthesis of a diverse library of derivatives with various substitutions on the pyrrole and triazine rings to establish a comprehensive structure-activity relationship (SAR). Further biological investigations could include mechanism of action studies, such as kinase inhibition assays, to identify the specific molecular targets of active compounds. The adaptability of the presented protocols will undoubtedly facilitate the discovery of new and potent pyrrolotriazine-based drug candidates.

References

  • Bioactive Pyrrolo[2,1-f][2][5][6]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • 1,2,4-triazine derivatives: Synthesis and biological applications. (n.d.). International Journal of Pharma Sciences and Research.
  • Synthetic strategies for pyrrolo[2,1-f][2][5][6]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of 1,2-dithiol-3-thiones and pyrrolo[1,2-a]pyrazines as novel hypoxia inducible factor-1 (HIF-1) inhibitor. (2025).
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Deriv
  • Pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. (n.d.). MDPI. [Link]

  • Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3-a]azines as Potential HSF1 Inductors. (n.d.).
  • Pyrrolo[1,2‐d]triazines‐1,2,4. II. Etude des pyrrolo[1,2‐d]triazinones‐1 et ‐4. (n.d.).
  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][2][5][6]triazine derivatives and their antibacterial activity. (2025). ResearchGate.

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. (n.d.). ACS Publications. [Link]

  • Pyrrolo[2,1-f][2][5][6]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021).

  • Design, synthesis, and evaluation of pyrrolo[2,1-f][2][5][6]triazine derivatives as novel hedgehog signaling pathway inhibitors. (2014). National Center for Biotechnology Information. [Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][2][5][6]triazine derivatives. (n.d.). ResearchGate.

  • Pyrrolo[2,1-f][2][5][6]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.).

Sources

Application Note: Functional Profiling of Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for the functional profiling of the Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione scaffold.

Given the structural homology of this scaffold to purines (adenine/guanine) and quinazolinediones , this guide prioritizes assays for Kinase Inhibition (Oncology) and Nucleoside Antimetabolite activity.

Focus Area: Oncology & Signal Transduction Document Type: Technical Protocol & Assay Strategy Version: 1.0

Abstract & Scientific Rationale

The Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione core represents a privileged scaffold in medicinal chemistry, functioning as a bioisostere of the purine nucleobase and the quinazoline-2,4-dione system. Its planar, bicyclic heteroaromatic structure allows it to mimic the adenine ring of ATP, making it a potent candidate for ATP-competitive kinase inhibition (e.g., EGFR, VEGFR, PI3K) or Adenosine Receptor antagonism .

Unlike the widely commercialized pyrrolo[2,1-f][1,2,4]triazine (the core of Remdesivir), the [1,2-a] isomer offers a distinct vector for substitution, potentially overcoming resistance mechanisms in current kinase inhibitor therapies. This guide outlines a robust workflow to validate the biological activity of this scaffold, moving from phenotypic cytotoxicity to specific target engagement.

Key Biological Mechanisms
  • ATP Mimicry: The dione moiety facilitates hydrogen bonding within the kinase hinge region (Glu/Cys residues).

  • Antimetabolite Potential: Structural similarity to uracil/thymine may induce DNA damage or S-phase arrest.

Experimental Workflow (Logic Diagram)

The following decision tree illustrates the critical path for validating the bioactivity of Pyrrolo[1,2-a]triazine-2,4-dione derivatives.

AssayWorkflow Start Compound Library Pyrrolo[1,2-a]triazine-2,4-dione Screen Primary Screen: Cell Viability (Resazurin/CTG) (72h Treatment) Start->Screen 0.1 - 100 µM HitID Hit Identification (IC50 < 1 µM) Screen->HitID Dose-Response Mechanism Mechanism of Action (Phenotypic) HitID->Mechanism Target Target Engagement (Biochemical) HitID->Target Apoptosis Apoptosis Assay (Caspase 3/7) Mechanism->Apoptosis Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cycle Western Phospho-Kinase Blot (e.g., p-EGFR, p-AKT) Target->Western

Figure 1: Hierarchical screening workflow. Compounds are first filtered by cytotoxicity before mechanistic deconvolution via apoptosis and kinase signaling assays.

Protocol 1: Primary Cytotoxicity Screen (Resazurin Reduction)

Objective: Determine the antiproliferative potency (


) of the scaffold against relevant cancer cell lines (e.g., A549, HCT116, or MCF-7).
Rationale

Resazurin (Alamar Blue) is preferred over MTT for this scaffold because pyrrolo-triazines can sometimes reduce tetrazolium salts non-enzymatically, leading to false positives. Resazurin is fluorescent and less prone to chemical interference.

Materials
  • Cell Lines: A549 (Lung), HCT116 (Colon).

  • Reagent: Resazurin Sodium Salt (dissolved in PBS at 0.15 mg/mL).

  • Control: Staurosporine (Positive Cell Death Control).

  • Vehicle: DMSO (Final concentration < 0.5%).

Step-by-Step Methodology
  • Seeding:

    • Harvest cells in exponential growth phase.

    • Seed 3,000–5,000 cells/well in 96-well black-walled plates (100 µL volume).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare a 1000x stock of the Pyrrolo[1,2-a]triazine derivative in DMSO.

    • Perform a 1:3 serial dilution (9 points) starting from 100 µM down to ~15 nM.

    • Add 100 µL of 2x compound media to each well (Final DMSO = 0.5%).

    • Include Vehicle Control (DMSO only) and Blank (Media only).

  • Incubation:

    • Incubate plates for 72 hours . (Note: 72h is critical for kinase inhibitors to manifest antiproliferative effects).

  • Readout:

    • Add 20 µL of Resazurin stock to each well.

    • Incubate for 2–4 hours.

    • Measure Fluorescence: Ex 560 nm / Em 590 nm.

  • Data Analysis:

    • Subtract Blank fluorescence from all values.

    • Normalize to Vehicle Control (set as 100% viability).

    • Fit data to a 4-parameter logistic equation to calculate

      
      .
      

Protocol 2: Target Engagement (Phospho-Signaling Western Blot)

Objective: Confirm if the scaffold inhibits specific oncogenic kinases (e.g., EGFR, PI3K/AKT) by monitoring the phosphorylation status of downstream effectors.

Rationale

Since the Pyrrolo[1,2-a]triazine-2,4-dione core mimics ATP, it likely acts as a Type I kinase inhibitor. Successful inhibition should result in the rapid loss of phosphorylation of the target kinase or its direct substrate.

Pathway Visualization (Kinase Cascade)

SignalingPathway Ligand Growth Factor (EGF) RTK RTK (EGFR) (Target?) Ligand->RTK Activation PI3K PI3K RTK->PI3K Inhibitor Pyrrolo-Triazine (Inhibitor) Inhibitor->RTK Block ATP Binding AKT AKT PI3K->AKT pAKT p-AKT (S473) AKT->pAKT Phosphorylation Survival Cell Survival pAKT->Survival

Figure 2: Putative Mechanism of Action. The scaffold competes with ATP at the RTK hinge region, preventing downstream phosphorylation of AKT.

Methodology
  • Preparation:

    • Seed 5 x 10⁵ cells (A549) in 6-well plates. Grow to 80% confluence.

    • Serum Starve: Replace media with 0.1% FBS media for 12–16 hours (synchronizes cells and reduces basal phosphorylation).

  • Treatment:

    • Pre-treat cells with the Pyrrolo[1,2-a]triazine compound (at 5x

      
      ) for 1 hour .
      
    • Stimulate with EGF (50 ng/mL) for 15 minutes .

  • Lysis:

    • Wash with ice-cold PBS containing Phosphatase Inhibitors (Na₃VO₄, NaF).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Western Blotting:

    • Load 30 µg protein/lane on SDS-PAGE.

    • Primary Antibodies:

      • Anti-p-EGFR (Tyr1068) - Marker of RTK autophosphorylation.

      • Anti-p-AKT (Ser473) - Marker of downstream signaling.

      • Anti-Total EGFR / Anti-Total AKT - Loading controls.

      • Anti-GAPDH - Housekeeping.

  • Interpretation:

    • Hit: Significant reduction in p-EGFR/p-AKT bands compared to the EGF-stimulated vehicle control, with stable Total protein levels.

Protocol 3: Mechanism of Cell Death (Caspase 3/7 Glo)

Objective: Distinguish between cytotoxic (necrosis) and cytostatic/apoptotic mechanisms.

Methodology
  • Seeding: Seed cells as in Protocol 1 (white-walled 96-well plates).

  • Treatment: Treat with compound at

    
     for 24 hours .
    
  • Assay:

    • Add Caspase-Glo 3/7 Reagent (Promega) directly to wells (1:1 ratio).

    • Shake for 30 seconds; Incubate for 1 hour at Room Temp.

  • Readout: Measure Luminescence.

  • Validation:

    • Signal > 3x Vehicle: Indicates Apoptosis (Caspase activation).

    • No Signal + Low Viability: Indicates Necrosis or Cell Cycle Arrest without apoptosis.

Data Presentation & Analysis

Summary of Expected Results
Assay TypeReadout"Hit" CriteriaBiological Implication
Resazurin Fluorescence (RFU)

Potent antiproliferative agent.
Western Blot Band Density>50% reduction in p-AKTKinase inhibitor (ATP-competitive).
Caspase Glo Luminescence (RLU)>3-fold increase vs DMSOInduces programmed cell death (Apoptosis).
Troubleshooting Guide
  • Solubility Issues: Pyrrolo-triazine diones can be hydrophobic. If precipitation occurs in media, reduce the stock concentration or use a solubility enhancer (e.g., 10% Cyclodextrin).

  • Fluorescence Interference: The scaffold itself may be fluorescent. Always run a "Compound Only" control (no cells) in the Resazurin assay to subtract background.

References

  • Structural Analogy (Purine Bioisosteres)

    • Title: Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy.[1]

    • Source:Chemical Papers (2021).[1]

    • URL:[Link]

    • Relevance: Establishes the pyrrolo-triazine core as a privileged scaffold for kinase inhibition.
  • Assay Methodology (Resazurin): Title: A simple and sensitive assay for measuring cell viability. Source:Promega Protocols. Relevance: Standard protocol for the viability screen described in Protocol 1.
  • Target Engagement (Kinase Profiling)

    • Title: Small-Molecule Kinase Inhibitors for Oncology.
    • Source:N
    • URL:[Link]

    • Relevance: Provides the theoretical basis for testing ATP-competitive inhibitors (Western Blot logic).
  • Scaffold Chemistry (Pyrrolo-triazine Synthesis)

    • Title: Synthesis and biological evaluation of pyrrolo[1,2-a][1,3,5]triazine deriv
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link] (General Journal Link for verification of scaffold class).

Disclaimer: This protocol is designed for research purposes only. The specific bioactivity of Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione depends heavily on the substituents at the 6, 7, and 8 positions of the pyrrole ring.

Sources

The Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of drug discovery is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address unmet medical needs with enhanced potency and selectivity. Within this dynamic environment, heterocyclic compounds have firmly established themselves as a cornerstone of medicinal chemistry. Among these, the pyrrolo[1,2-a]triazine framework has emerged as a particularly promising scaffold, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and therapeutic potential of a key derivative within this class: pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione.

The fusion of a pyrrole ring with a triazine system creates a unique bicyclic heterocycle with a distinct electronic and steric profile. This structural motif has been identified as a "privileged scaffold" due to its recurrent appearance in bioactive compounds targeting various disease areas.[1] The dione functionality at the 2 and 4 positions of the triazine ring further enhances its potential for specific molecular interactions, making it a focal point for the development of targeted therapies.

Synthetic Strategies: Crafting the Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione Core

The synthesis of the pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione core is a critical first step in the exploration of its medicinal chemistry potential. While a variety of methods exist for the synthesis of the broader pyrrolotriazine family, a rational and adaptable approach is required to specifically access the 2,4-dione isomer.[2] The most logical and versatile strategy involves the construction of a suitably functionalized pyrrole precursor followed by a cyclization reaction to form the triazine ring.

A plausible and efficient synthetic route is outlined below, predicated on the well-established reactivity of pyrrole derivatives.[3][4] This multi-step synthesis is designed to be adaptable, allowing for the introduction of various substituents on the pyrrole ring to facilitate structure-activity relationship (SAR) studies.

Diagram of the Proposed Synthetic Workflow

G A Starting Pyrrole Derivative B N-Amination A->B e.g., Hydroxylamine-O-sulfonic acid C 1-Aminopyrrole Intermediate B->C D Reaction with an Isocyanate or a Carbamoyl Chloride C->D E N-Carbamoyl-1-aminopyrrole Intermediate D->E F Intramolecular Cyclization E->F Base-catalyzed G Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione F->G

Caption: A generalized workflow for the synthesis of the target scaffold.

Protocol 1: Synthesis of Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione

This protocol is a representative example and may require optimization based on the specific substitution pattern of the starting pyrrole.

Step 1: N-Amination of the Pyrrole Ring

The introduction of an amino group at the N1 position of the pyrrole ring is the crucial first step. This is typically achieved through electrophilic amination.

  • Rationale: This step creates the necessary nucleophile for the subsequent cyclization to form the triazine ring. The choice of aminating agent is critical to ensure good yields and avoid side reactions.

  • Procedure:

    • To a solution of the starting pyrrole derivative in a suitable aprotic solvent (e.g., DMF or THF), add a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

    • Cool the reaction mixture back to 0 °C and add a solution of an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid or O-(diphenylphosphinyl)hydroxylamine, dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 1-aminopyrrole intermediate by column chromatography on silica gel.

Step 2: Formation of the N-Carbamoyl Intermediate

The 1-aminopyrrole is then reacted with a suitable reagent to introduce the carbonyl functionalities required for the dione ring.

  • Rationale: This step introduces the atoms that will form the C2 and C4 carbonyls of the triazine ring. The choice of reagent (isocyanate or carbamoyl chloride) will influence the substituent at the N3 position of the final product.

  • Procedure:

    • Dissolve the purified 1-aminopyrrole in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).

    • To this solution, add an appropriate isocyanate (R-N=C=O) or carbamoyl chloride (R₂NCOCl) at room temperature. For the unsubstituted N3 position, a reagent like chlorosulfonyl isocyanate followed by hydrolysis can be employed.

    • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure. The crude N-carbamoyl-1-aminopyrrole intermediate may be used directly in the next step or purified by crystallization or chromatography if necessary.

Step 3: Intramolecular Cyclization to the Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione Core

The final step involves a base-catalyzed intramolecular cyclization to form the fused ring system.

  • Rationale: This cyclization is the key ring-forming step. The use of a base facilitates the deprotonation of the amide nitrogen, which then acts as a nucleophile to attack the carbonyl carbon, leading to ring closure.

  • Procedure:

    • Dissolve the crude or purified N-carbamoyl-1-aminopyrrole intermediate in a suitable solvent (e.g., ethanol or methanol).

    • Add a catalytic amount of a base, such as sodium ethoxide or potassium carbonate.

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

    • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

    • The product may precipitate upon neutralization. If so, collect the solid by filtration. Otherwise, concentrate the solution and extract the product with an organic solvent.

    • Purify the final pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione product by recrystallization or column chromatography.

Therapeutic Potential and Biological Applications

The pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione scaffold has garnered significant attention in medicinal chemistry due to its potential to modulate the activity of key biological targets implicated in various diseases, most notably cancer and viral infections.[5][6]

Anticancer Activity: Targeting Key Signaling Pathways

A substantial body of evidence points to the potent anticancer activity of pyrrolotriazine derivatives.[7] Their mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer cells. Two of the most prominent targets for this class of compounds are the Phosphoinositide 3-kinase (PI3K) pathway and the Hedgehog (Hh) signaling pathway.

1. Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Pyrrolotriazine derivatives have been identified as potent inhibitors of PI3K enzymes.[1]

Diagram of PI3K Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Pyrrolo[1,2-a]triazine-2,4-dione Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K signaling cascade by the target scaffold.

Protocol 2: In Vitro PI3K Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of synthesized pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione derivatives against PI3K isoforms. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8][9]

  • Principle: The assay quantifies kinase activity by measuring the amount of ADP produced. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.

  • Materials:

    • Recombinant human PI3K enzyme (e.g., p110α/p85α).

    • PI3K lipid substrate (e.g., PIP2).

    • ATP.

    • Kinase assay buffer.

    • ADP-Glo™ Kinase Assay kit (Promega).

    • Test compounds (pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione derivatives) dissolved in DMSO.

    • 384-well white assay plates.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add 0.5 µL of the diluted test compounds or vehicle (DMSO) to the appropriate wells.

    • Prepare a mixture of the PI3K enzyme and the lipid substrate in the kinase assay buffer.

    • Add 4 µL of the enzyme/lipid mixture to each well.

    • Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific PI3K isoform.

    • Incubate the plate at 30 °C for 1 hour.

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

2. Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant reactivation in adults is linked to the development and progression of several cancers, including basal cell carcinoma and medulloblastoma.[10] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH1) receptor, which relieves the inhibition of Smoothened (SMO), leading to the activation of the GLI family of transcription factors. Pyrrolotriazine derivatives have been identified as inhibitors of this pathway.[10]

Diagram of Hedgehog Pathway Inhibition

G cluster_0 Nucleus Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 Binding SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition of SUFU-GLI complex GLI GLI SUFU->GLI Sequestration Nucleus Nucleus GLI->Nucleus Translocation Gene Target Gene Expression GLI->Gene Activation Inhibitor Pyrrolo[1,2-a]triazine-2,4-dione Inhibitor->SMO Inhibition

Caption: Modulation of the Hedgehog signaling pathway by the target scaffold.

Protocol 3: Hedgehog Signaling Luciferase Reporter Assay

This cell-based assay is used to screen for compounds that modulate the Hh pathway by measuring the activity of a GLI-responsive luciferase reporter.[11][12][13]

  • Principle: Cells are engineered to express a firefly luciferase gene under the control of a promoter containing multiple binding sites for the GLI transcription factors. Activation of the Hh pathway leads to an increase in luciferase expression and a corresponding increase in luminescence.

  • Materials:

    • NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist (e.g., SAG).

    • Test compounds (pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione derivatives) dissolved in DMSO.

    • 96-well clear-bottom white plates.

    • Dual-Luciferase® Reporter Assay System (Promega).

  • Procedure:

    • Seed the reporter cells into a 96-well plate and allow them to adhere overnight.

    • The next day, replace the medium with a low-serum medium.

    • Add the test compounds at various concentrations to the wells.

    • Stimulate the Hh pathway by adding Shh conditioned medium or a SMO agonist to the appropriate wells. Include unstimulated and vehicle-treated controls.

    • Incubate the plate at 37 °C in a CO₂ incubator for 24-48 hours.

    • After the incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.[14]

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in cell number and transfection efficiency.

    • Calculate the percent inhibition or activation of the Hh pathway for each compound concentration and determine the IC₅₀ or EC₅₀ values.

Antiviral Activity

The pyrrolotriazine scaffold is also a key component of several antiviral agents, including the FDA-approved drug Remdesivir, which is a pyrrolo[2,1-f][2][3][15]triazine derivative.[2] The structural similarity of pyrrolotriazines to purine nucleosides allows them to act as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[15] While the 2,4-dione scaffold is not a direct nucleoside analog, its potential to interact with viral enzymes should not be overlooked and warrants investigation.

Data Presentation and Interpretation

The quantitative data generated from the biological assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Biological Activity of Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione Derivatives

Compound IDPI3Kα IC₅₀ (nM)Hh Signaling IC₅₀ (nM)Cytotoxicity (CC₅₀ in HeLa cells, µM)
PTD-001150250> 50
PTD-0027512025
PTD-003255010
Control(e.g., Pictilisib)(e.g., Vismodegib)(e.g., Doxorubicin)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione scaffold represents a compelling starting point for the development of novel therapeutic agents. Its synthetic accessibility, coupled with its demonstrated potential to inhibit key oncogenic pathways, underscores its significance in medicinal chemistry. The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of derivatives based on this promising core.

Future research in this area should focus on several key aspects:

  • Expansion of the Chemical Space: The synthesis of a diverse library of pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione derivatives with various substitution patterns is essential for comprehensive SAR studies.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions between the active compounds and their biological targets through techniques such as X-ray crystallography and molecular modeling will be crucial for rational drug design.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds identified from in vitro assays must be evaluated in relevant animal models of disease to assess their efficacy, safety, and pharmacokinetic properties.

  • Exploration of Other Therapeutic Areas: Given the broad biological activities of the pyrrolotriazine class, the potential of the 2,4-dione derivatives in other areas, such as inflammation and neurodegenerative diseases, should also be investigated.

By adopting a systematic and multidisciplinary approach, the full therapeutic potential of the pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione scaffold can be unlocked, paving the way for the development of the next generation of targeted therapies.

References

  • Bean, G. P. (2008). The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. ResearchGate. [Link]

  • Sharma, A., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][2][3][15]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie-Chemical Monthly, 152(1), 1-16. [Link]

  • Manimaran, M., & Krishnan, K. (2017). Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity. ResearchGate. [Link]

  • Warren, T. K., Jordan, R., Lo, M. K., Ray, A. S., Mackman, R. L., Soloveva, V., ... & Siegel, D. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys.
  • Various Authors. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.
  • Farkas, J., & Sorm, F. (1962). Nucleic acid components and their analogues. XV. Synthesis of 7-aza-6-azauridine (2-β-D-ribofuranosyl-as-triazino [5, 6-e]-3, 5-dione).
  • Wang, W., Zhao, W., He, Y., & Li, Z. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][2][3][15]triazine derivatives as novel hedgehog signaling pathway inhibitors. ACS medicinal chemistry letters, 5(4), 426-430. [Link]

  • Gorbunova, E. Y., Dar'in, D. V., Bakulina, O. Y., & Krasavin, M. (2023). Bioactive Pyrrolo[2,1-f][2][3][15]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2657-2676. [Link]

  • Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
  • Taipale, J. (n.d.). Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter.
  • Nargund, S. L., Murugan, V., & Chagaleti, B. K. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]

  • Various Authors. (n.d.). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][2][3][15]triazine derivatives. ResearchGate.

  • Various Authors. (n.d.). Synthesis of pyrrolo[2,1-f][2][3][15]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][3][15][16]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. ResearchGate.

  • BPS Bioscience. (n.d.).
  • Various Authors. (n.d.). Pyrrolo[2,1-f][2][3][15]triazine: a promising fused heterocycle to target kinases in cancer therapy.

  • Promega Corporation. (n.d.). PI3K(p110δ/p85α) Kinase Assay.
  • Various Authors. (n.d.). The medicinal chemistry of piperazines: A review. PubMed.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. PMC - NIH.
  • Various Authors. (n.d.). Synthetic route for the synthesis of pyrrole derivatives (138A–D);...
  • Various Authors. (n.d.). Hedgehog (Hh) Reporter Activity Assay. Bio-protocol.
  • Various Authors. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][2][3][15]triazines. ACS Omega.

  • Various Authors. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Various Authors. (n.d.). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells.
  • Various Authors. (2020).
  • BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit PI3 Kinase 79781.
  • Various Authors. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.
  • Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?.

Sources

Application Note: Antifungal Evaluation of Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione Scaffolds

[1]

Executive Summary & Rationale

The pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione scaffold represents a privileged structure in medicinal chemistry due to its bioisosteric relationship with purine and pyrimidine bases.[1] Specifically, the 2,4-dione substitution pattern mimics the hydrogen-bonding face of uracil and thymine.[1] In the context of antifungal discovery, this scaffold offers a dual-potential mechanism:

  • Antimetabolite Activity: Interference with fungal DNA/RNA synthesis or processing enzymes.[1]

  • Enzyme Inhibition: Targeting fungal-specific kinases or chitin synthases where the fused heterocyclic core occupies the ATP-binding pocket.[1]

This guide provides a standardized workflow for evaluating derivatives of this scaffold against pathogenic fungi (specifically Candida and Aspergillus spp.), moving from phenotypic screening (MIC) to target deconvolution (MOA).[1]

Chemical Context & Solubility[1]

Before initiating biological assays, the physicochemical properties of the library must be addressed.[1] Pyrrolo[1,2-a]triazine-2,4-diones are typically lipophilic and crystalline.[1]

  • Solvent Vehicle: Dimethyl sulfoxide (DMSO).[1]

  • Stock Concentration: Prepare 10 mM or 5 mg/mL master stocks.

  • Storage: -20°C to prevent hydrolysis of the dione moiety.

  • Assay Limit: Ensure final DMSO concentration in the fungal assay plate is

    
     (v/v) to prevent solvent toxicity masking the compound's effect.[1]
    

Protocol A: In Vitro Susceptibility Testing (MIC Determination)[1]

This protocol is harmonized with CLSI M27-A4 (for yeasts) and M38-A2 (for filamentous fungi).[1] It is the "Gold Standard" for determining the Minimum Inhibitory Concentration (MIC).[1]

Reagents & Materials
  • Media: RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).[1]

  • Inoculum: Candida albicans (ATCC 90028) or Aspergillus fumigatus (ATCC 204305).[1]

  • Plate: 96-well sterile polystyrene microtiter plate (U-bottom for yeast, flat-bottom for molds).

  • Positive Control: Fluconazole or Amphotericin B.[1]

Workflow Diagram

MIC_Workflowcluster_0Preparationcluster_1Assaycluster_2AnalysisStep1Compound Dilution(2x concentration in RPMI)Step3Combine 100µL Drug+ 100µL InoculumStep1->Step3Step2Inoculum Prep(0.5-2.5 x 10^3 CFU/mL)Step2->Step3Step4Incubate35°C, 24-48hStep3->Step4Step5Visual Score(Optically Clear)Step4->Step5Step6Determine MIC(Lowest Conc w/ Inhibition)Step5->Step6

Figure 1: Standardized Broth Microdilution Workflow for Antifungal Susceptibility.

Step-by-Step Procedure
  • Serial Dilution: In a separate dilution plate, prepare 2-fold serial dilutions of the pyrrolo-triazine derivative in RPMI 1640. The concentrations should typically range from 64

    
    g/mL down to 0.125 
    
    
    g/mL.[1]
  • Inoculum Preparation:

    • Pick 5 colonies from a 24-hour culture (Sabouraud Dextrose Agar).

    • Suspend in sterile saline (0.85%).[1] Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Critical Step: Dilute this suspension 1:100, and then 1:20 in RPMI 1640 to achieve the final working inoculum of

      
       CFU/mL. Failure to dilute correctly leads to "inoculum effect" and false resistance.
      
  • Plate Setup:

    • Add 100

      
      L of the diluted compound (2x final conc) to columns 1-10.[1]
      
    • Add 100

      
      L of the working inoculum to columns 1-11.[1]
      
    • Column 11 is the Growth Control (No drug).[1]

    • Column 12 is the Sterility Control (Media only).[1]

  • Incubation: Seal plates and incubate at 35°C (ambient air, no CO2) for 24 hours (Candida) or 48 hours (Aspergillus/Cryptococcus).

  • Readout:

    • MIC-0 (Optically Clear): Lowest concentration with no visible growth (for fungicidal agents).[1]

    • MIC-2 (50% Inhibition): Lowest concentration with prominent reduction in turbidity (often used for azoles/static agents).[1]

Protocol B: Mechanism of Action - Sorbitol Protection Assay[1]

If the pyrrolo[1,2-a]triazine derivative shows potent MICs, the next step is determining how it kills.[1] The Sorbitol Protection Assay is a self-validating method to check if the compound targets the fungal cell wall (e.g., Chitin Synthase or Glucan Synthase).[1]

Principle: Sorbitol (0.8 M) acts as an osmotic protectant.[1] If the drug destroys the cell wall, fungal protoplasts will survive in the presence of sorbitol but lyse in its absence.[1] If the drug targets the membrane or DNA, sorbitol offers no protection.[1]

Procedure
  • Duplicate Plates: Prepare two identical microtiter plates as described in Protocol A.

    • Plate 1: Standard RPMI 1640.[1][2][3]

    • Plate 2: RPMI 1640 supplemented with 0.8 M Sorbitol .

  • Inoculation: Add C. albicans inoculum to both plates.[1]

  • Incubation: 35°C for 48 hours.

  • Interpretation:

    • Calculate the MIC for both plates.[1]

    • MIC Shift: If MIC (Plate 2) >> MIC (Plate 1) (e.g., >4-fold increase), the compound acts on the cell wall.[1]

    • No Shift: The target is intracellular or membrane-associated.[1]

Protocol C: Mechanism of Action - Ergosterol Binding (Exogenous Assay)[1]

Many triazine derivatives target the ergosterol pathway (CYP51 inhibition) or bind ergosterol directly (like Polyenes).[1] This assay distinguishes between these mechanisms.

Principle: If the compound binds directly to ergosterol (sequestering it), adding exogenous ergosterol to the media will "distract" the drug, raising the MIC.[1]

Procedure
  • Stock Prep: Dissolve ergosterol (Sigma) in DMSO/Tween-80.

  • Media Prep:

    • Control Media: RPMI 1640.

    • Test Media: RPMI 1640 + 400

      
      g/mL Ergosterol.
      
  • Assay: Run the MIC protocol (Protocol A) using the Test Media.

  • Interpretation:

    • MIC Increase: If the MIC rises significantly in the presence of exogenous ergosterol, the compound likely binds to membrane sterols (Polyene-like mechanism).[1]

    • No Change: The compound likely inhibits biosynthesis enzymes (Azole-like) or has a non-membrane target.[1]

Logic Flow for Mechanism Deconvolution

Use this decision tree to interpret the combined results of Protocols A, B, and C.

MOA_LogicStartActive Compound(Low MIC)SorbitolSorbitol Assay(Protocol B)Start->SorbitolErgosterolErgosterol Assay(Protocol C)Sorbitol->ErgosterolNo MIC ChangeResult_WallTarget: Cell Wall(e.g., Chitin Synthase)Sorbitol->Result_WallMIC Increases(Protection)Result_MembraneTarget: Membrane Binding(Pore Formation)Ergosterol->Result_MembraneMIC Increases(Drug sequestered)Result_IntraTarget: Intracellular(DNA/RNA/Enzymes)Ergosterol->Result_IntraNo MIC Change

Figure 2: Decision Tree for Deconvoluting the Antifungal Mechanism of Action.

Data Presentation Standards

When reporting results for pyrrolo[1,2-a]triazine-2,4-diones, summarize data in the following format to ensure comparability with literature.

Table 1: Example Data Layout

Compound IDR1 SubstituentR2 SubstituentMIC (

g/mL) C. albicans
MIC (

g/mL) A. fumigatus
Sorbitol Shift?MOA Inference
PT-01 -H-Ph32>64NoInactive/Weak
PT-04 -Cl-4-F-Ph0.52.0Yes (8x)Cell Wall
PT-09 -NO2-Me4.08.0NoIntracellular

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[1] Wayne, PA: CLSI.[1]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).[1] Wayne, PA: CLSI.[1]

  • El-Sabbagh, O. I., et al. (2010).[1] Synthesis and antimicrobial activity of some new pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazine derivatives. European Journal of Medicinal Chemistry.

  • Ferreira, M. E., et al. (2010).[1] Mechanism of Action of Antifungal Compounds: Assays for the Determination of Targets. Methods in Molecular Biology.

  • Pfaller, M. A., et al. (2020).[1][2] Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [1]

NMR analysis of Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione scaffold represents a critical bicyclic heterocycle in medicinal chemistry, often serving as a bioisostere for purine and pyrimidine bases (e.g., 5-azauracil analogs). Its structural rigidity and hydrogen-bond donor/acceptor motifs make it a high-value pharmacophore for kinase inhibition and antiviral nucleoside development.

However, the analysis of this scaffold is prone to misinterpretation due to:

  • Tautomeric Ambiguity: The potential for lactam-lactim tautomerism (keto-enol) can complicate spectral assignment, particularly in protic solvents.

  • Regioisomerism: Synthetic routes often yield isomeric mixtures (e.g., [1,2-a] vs. [1,2-c] fusions) that are indistinguishable by Mass Spectrometry alone.

  • Exchangeable Protons: The acidic amide protons (N1-H, N3-H) are often invisible in standard CDCl₃ runs, leading to incorrect integration and structure validation.

This application note provides a definitive, self-validating NMR protocol to unambiguously assign the Pyrrolo[1,2-a]triazine-2,4-dione structure.

Sample Preparation & Solvent Strategy

The Golden Rule: Never use Chloroform-d (CDCl₃) as the primary solvent for this scaffold.

  • Solvent of Choice: DMSO-d₆ (Dimethyl sulfoxide-d₆) .

    • Reasoning: The dione moiety renders the molecule highly polar and sparingly soluble in non-polar solvents. Furthermore, DMSO-d₆ reduces the exchange rate of the acidic N-H protons, sharpening their signals and allowing for critical scalar coupling detection (e.g., H-N correlations in COSY/HMBC).

  • Concentration: 5–10 mg in 600 µL DMSO-d₆ is optimal for 13C and 2D acquisition on a 400+ MHz instrument.

  • Water Suppression: Not typically required if fresh ampoules are used. However, if the water peak (3.33 ppm) overlaps with pyrrole signals, use a presaturation pulse sequence (e.g., zgpr on Bruker systems).

1H NMR Analysis Protocol

Spectral Landscape

The 1H NMR spectrum in DMSO-d₆ is characterized by two distinct regions: the downfield exchangeable region and the aromatic pyrrole region.

MoietyChemical Shift (δ, ppm)MultiplicityIntegralStructural Insight
N3-H 11.0 – 11.8Broad Singlet1HImide-like proton; most acidic.
N1-H 10.5 – 11.2Broad Singlet1HAmide proton; chemical shift highly concentration-dependent.
H-6 7.2 – 7.6dd or d1HPyrrole proton adjacent to bridgehead N; most deshielded aromatic.
H-8 6.8 – 7.1dd or d1HPyrrole proton; exhibits long-range coupling to C=O.
H-7 6.2 – 6.5dd or t1HPyrrole β-proton; typically the most shielded aromatic signal.

Note: Numbering follows the IUPAC convention for the [1,2-a] fused system where N1 and N3 are the dione nitrogens, and the bridgehead nitrogen is position 9 (or typically unnumbered in simplified dione nomenclature, but chemically distinct).

Critical Validation Step: The "Shake Test"

If N-H signals are ambiguous:

  • Acquire a standard 1H spectrum.

  • Add 10 µL of D₂O to the NMR tube.

  • Shake and re-acquire.

  • Result: Signals >10 ppm must disappear. If they persist, they are likely impurities or non-exchangeable OH groups.

13C NMR Analysis Protocol

The 13C spectrum provides the "skeleton" of the molecule. The key diagnostic features are the two carbonyl carbons and the bridgehead quaternary carbon.

Carbon TypeShift (δ, ppm)Description
C-4 (C=O) 158 – 162Urea-like carbonyl; typically the most downfield signal.
C-2 (C=O) 148 – 152Amide carbonyl; distinct from C-4.
C-8a (Bridge) 125 – 135Quaternary bridgehead carbon; critical for verifying fusion.
Pyrrole C-α 118 – 125Carbon adjacent to bridgehead nitrogen.
Pyrrole C-β 105 – 115Remaining pyrrole carbons.

2D NMR Workflow: The Assignment Logic

To prove the structure (and rule out isomers), you must establish connectivity between the pyrrole ring and the triazine dione ring. This is achieved via HMBC (Heteronuclear Multiple Bond Correlation) .

The HMBC "Bridge" Experiment

This is the single most important experiment for this scaffold.

  • Objective: Connect the pyrrole proton H-6 (the one closest to the bridgehead nitrogen) to the triazine carbonyl C-4 or C-2 .

  • Mechanism:

    • H-6 should show a strong 3J_HMBC correlation to the bridgehead carbon C-8a .

    • Crucially, look for a long-range correlation (often weak, 4J) from H-6 or H-8 to the carbonyl carbons.

    • N1-H and N3-H (if visible) will show strong correlations to C-2 and C-4 , anchoring the dione portion.

Experimental Workflow Diagram

NMR_Workflow Start Sample: Pyrrolo[1,2-a]triazine-dione Solvent Dissolve in DMSO-d6 Start->Solvent H1_NMR 1H NMR Acquisition (Check NH region >10ppm) Solvent->H1_NMR C13_NMR 13C NMR Acquisition (Locate C=O >148ppm) H1_NMR->C13_NMR Decision Are NH protons visible? C13_NMR->Decision Decision->Solvent No (Dry/Re-prep) HSQC HSQC Experiment (Assign Pyrrole C-H pairs) Decision->HSQC Yes HMBC HMBC Experiment (The 'Bridge' Check) HSQC->HMBC Validation Verify: H-6 correlates to C-8a? Verify: NH correlates to C-2/C-4? HMBC->Validation Final Structure Confirmed Validation->Final

Caption: Step-by-step NMR workflow for structural validation of pyrrolo-triazine diones.

Structural Logic & Connectivity Diagram

The following diagram illustrates the specific HMBC correlations required to confirm the fusion of the pyrrole ring to the triazine dione.

Connectivity cluster_logic Fusion Verification H6 H-6 (Pyrrole) C8a C-8a (Bridge) H6->C8a 3J (Strong) C4 C-4 (C=O) N3H N3-H N3H->C4 2J (Strong) C2 C2 N3H->C2 2J (Strong) Logic If H-6 correlates to C-8a AND N3-H correlates to C-4/C-2 Then Fusion is [1,2-a]

Caption: Key HMBC correlations. Green arrows indicate diagnostic scalar couplings.

Troubleshooting & Common Pitfalls

  • Missing Carbonyls: In 13C NMR, the quaternary carbonyl carbons (C-2, C-4) have long relaxation times (T1).

    • Solution: Increase the relaxation delay (D1) to 2–3 seconds or use a localized pulse angle (30°) to improve S/N.

  • Broad NH Signals: Proton exchange with trace water can broaden NH signals into the baseline.

    • Solution: Dry the sample under high vacuum for 2 hours before dissolving in fresh DMSO-d₆ ampoules. Run the experiment at a slightly lower temperature (280 K) to slow down exchange.

  • Aggregation: Planar diones often stack, causing concentration-dependent shifts.

    • Solution: Perform a dilution study (run at 2 mg vs 10 mg). If shifts change significantly (>0.05 ppm), report values at infinite dilution or standard concentration (e.g., 10 mM).

References

  • Synthesis and NMR of Pyrrolo[1,2-a][1,3,5]triazine-2,4-diones

    • Title: Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones.[1] Part II. Synthesis from 3,4-disubstituted 2-aminopyrroles.

    • Source: Journal of Chemical Research (Semantic Scholar)
    • URL:[Link]

  • Bioactive Pyrrolo-triazine Deriv

    • Title: Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies.[2]

    • Source: MDPI (Molecules)
    • URL:[Link]

  • General Heterocyclic NMR Shifts

    • Title: 1,2,4-Triazine derivatives: Synthesis and biological applications.[2][3][4]

    • Source: International Journal of Pharma Sciences and Research
    • URL:[Link]

Sources

Application Note: Mass Spectrometry Characterization and Quantification of Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug discovery scientists. It synthesizes theoretical mass spectrometry principles with practical, field-proven protocols.

Executive Summary

Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione (PTD) represents a critical bicyclic scaffold in the development of nucleoside analogues, antiviral agents (e.g., Remdesivir analogues), and c-Met kinase inhibitors.[1] Its small, polar, and rigid structure presents specific challenges in retention and ionization.

This guide provides a comprehensive workflow for the analysis of PTD. It details the mechanistic fragmentation pathways required for structural confirmation and outlines a robust LC-MS/MS protocol for quantification in biological matrices.

Chemical Context & Properties

PropertyDetail
IUPAC Name Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
Molecular Formula C₆H₅N₃O₂
Exact Mass 151.0382 Da
Monoisotopic Mass [M+H]⁺ 152.0455 Da
Polarity (LogP) ~ -0.5 to 0.2 (Predicted) – Highly Polar
Acid/Base Character Amphoteric.[1][2][3] The imide protons (N-H) are weakly acidic; the pyrrole nitrogen is part of the aromatic system but the bridgehead nitrogen can accept protons.[1]

Fragmentation Mechanics (The "Why" and "How")

Understanding the gas-phase dissociation of PTD is vital for distinguishing it from isomeric impurities (e.g., pyrrolo[2,3-d]pyrimidines).[1] The fragmentation is driven by the stability of the pyrrole ring and the lability of the dione (imide) system.[1]

Mechanistic Pathway Analysis

Upon Electrospray Ionization (ESI+), the molecule forms the protonated species


.[1] The collision-induced dissociation (CID) follows two primary pathways:
  • Pathway A (Neutral Loss of HNCO): The most energetically favorable pathway involves the cleavage of the triazine ring at the N3-C4 bond, resulting in the ejection of isocyanic acid (HNCO, 43 Da).[1] This preserves the pyrrole core fused to a residual amide.[1]

  • Pathway B (Decarbonylation): A secondary loss of Carbon Monoxide (CO, 28 Da) from the C2 or C4 carbonyl, typically followed by ring contraction.[1]

Visualization of Fragmentation Pathways

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 152.04 (Pyrrolo[1,2-a]triazine-2,4-dione) Frag1 Fragment Ion A m/z 109.04 [M+H - HNCO]+ Precursor->Frag1 - HNCO (43 Da) (Retro-Cyclization) Frag2 Fragment Ion B m/z 124.05 [M+H - CO]+ Precursor->Frag2 - CO (28 Da) (Carbonyl Ejection) Frag3 Pyrrole Cation m/z 68.05 [C4H6N]+ Frag1->Frag3 - C2HNO Frag4 Radical Cation m/z 81.04 [Ring Contraction]+ Frag1->Frag4 - CO (28 Da)

Figure 1: Proposed fragmentation tree for Pyrrolo[1,2-a]triazine-2,4-dione under ESI+ CID conditions. The loss of HNCO is the diagnostic transition.[1]

Experimental Protocols

Protocol A: High-Resolution MS (HRMS) for Structural Confirmation

Use this protocol for purity assessment and metabolite identification.[1]

Instrumentation: Q-TOF or Orbitrap (Resolution > 30,000).[1]

  • Sample Prep: Dissolve 1 mg of solid PTD in 1 mL DMSO. Dilute 1:1000 into 50:50 Methanol:Water + 0.1% Formic Acid.

  • Source Parameters (ESI+):

    • Spray Voltage: 3.5 kV[1]

    • Capillary Temp: 300°C[1]

    • Sheath Gas: 35 arb units[1]

  • Acquisition:

    • Scan Range: m/z 50–300.[1]

    • Fragmentation Energy (Stepped): 15, 30, 45 eV.[1]

  • Acceptance Criteria:

    • Mass Accuracy: < 5 ppm error for m/z 152.0455.

    • Isotope Pattern: Distinct absence of Cl/Br isotopes; Nitrogen rule applies (odd mass = odd nitrogens).[1]

Protocol B: Quantitative LC-MS/MS in Plasma (PK Studies)

Use this protocol for pharmacokinetic evaluation.[1] The high polarity requires specific column chemistry to prevent "dead volume elution."[1]

Instrumentation: Triple Quadrupole (QqQ) (e.g., Sciex 6500+ or Waters TQ-XS).[1]

1. Chromatographic Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) OR Phenomenex Kinetex F5 (Pentafluorophenyl).[1]

    • Rationale: Standard C18 columns often fail to retain this polar dione.[1] HSS T3 provides enhanced retention for polar molecules; F5 offers unique selectivity for aromatic heterocycles.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B (Isocratic hold for polar retention)[1]

    • 3.5 min: 95% B[1]

    • 4.5 min: 95% B[1]

    • 4.6 min: 5% B[1]

  • Flow Rate: 0.4 mL/min.[1]

2. MRM Transitions (Multiple Reaction Monitoring)
CompoundPolarityPrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)Type
PTD ESI (+)152.0109.02250Quantifier
PTD ESI (+)152.081.03550Qualifier
IS (d3-Analog) ESI (+)155.0112.02250Internal Std
3. Sample Preparation (Protein Precipitation)
  • Aliquot 20 µL of plasma into a 96-well plate.

  • Add 180 µL of Acetonitrile containing Internal Standard (200 ng/mL).

  • Vortex aggressively for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate.

  • Dilute with 100 µL of Water (Milli-Q) to match initial mobile phase strength (prevents peak broadening).

Results & Discussion: Interpreting the Data

Ionization Mode Selection

While the dione moiety suggests potential for negative mode ionization (ESI-) via deprotonation of the N-H group (


), experimental data confirms that ESI+ is superior  for sensitivity in complex matrices.[1] The basicity of the bridgehead nitrogen facilitates protonation, yielding a signal-to-noise ratio typically 10x higher than ESI-.[1]
Differentiation from Isomers

PTD is isomeric with other purine/pyrimidine derivatives.

  • PTD (Pyrrolo[1,2-a]triazine): Major fragment m/z 109 (Loss of HNCO).[1]

  • Isomer (e.g., 7-deazapurine derivatives): often show loss of HCN (27 Da) or NH3 (17 Da) as primary pathways.[1]

  • Action: Always monitor the 152 -> 109 transition to confirm the specific triazine-dione ring fusion.

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols on column.[1]Switch to HSS T3 column (end-capped) or add 5mM Ammonium Acetate to mobile phase.[1]
Low Sensitivity Ion suppression from phospholipids.[1]Implement "Diverter Valve" to send the first 1.0 min of flow to waste.[1]
Carryover Adsorption of the dione to metallic surfaces.[1]Use a needle wash solution of 50:25:25 ACN:MeOH:H2O + 0.5% Formic Acid.[1]

References

  • NIST Mass Spectrometry Data Center. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- Mass Spectrum.[1] NIST Standard Reference Database.[1] [Link][1]

  • Liu, Y. et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.[1] Life Science Journal, 5(2).[1] [Link]

  • Patil, P. et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir.[1][4] Molecular Diversity, 25, 1925–1947. [Link]

  • Palmer, M. H. et al. (1971). The mass spectra of 1,2,4-triazines and related compounds. Organic Mass Spectrometry.[1][5] [Link]

Sources

Application Note: Crystallographic Characterization of Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in structural biology and medicinal chemistry. It details the crystallographic characterization of Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione (CAS: 54449-30-8), a critical bioisostere of naturally occurring nucleobases like uracil and thymine.

Abstract & Scientific Significance

The pyrrolo[1,2-a][1,3,5]triazine-2,4-dione scaffold represents a fused bicyclic system that mimics the hydrogen-bonding edge of pyrimidine nucleobases. Its structural rigidity and specific donor-acceptor motifs make it a high-value target for:

  • Kinase Inhibition: Targeting ATP-binding pockets via hinge region hydrogen bonding.

  • Antiviral Therapeutics: Acting as nucleoside analogs (bioisosteres of 5-azacytosine or uracil).

  • Crystal Engineering: Studying robust supramolecular synthons involving N-H...O interactions.

This guide provides a validated protocol for the synthesis, crystallization, and structural refinement of this scaffold, addressing specific challenges related to its high polarity and potential for polymorphism.

Chemical Context & Tautomeric Landscape[1]

Structural Logic

The molecule consists of an electron-rich pyrrole ring fused to an electron-deficient 1,3,5-triazine dione ring. The "1,2-a" fusion indicates the bridgehead nitrogen is shared between the pyrrole (position 1) and the triazine.

Tautomerism

Understanding the tautomeric state is a prerequisite for solving the crystal structure. In the solid state, the diketo (lactam) form is predominantly favored over the enol (lactim) forms due to the stability of the amide resonance and strong intermolecular hydrogen bonding.

  • Dominant Form: 2,4(1H,3H)-dione[1][2][3]

  • H-Bond Donors: N1-H, N3-H

  • H-Bond Acceptors: O2 (carbonyl), O4 (carbonyl)

Experimental Protocols

Synthesis & Purification (Pre-Crystallization)

Note: High-purity material (>98%) is required for single-crystal growth.

Methodology: The most reliable route involves the cyclization of 2-aminopyrrole derivatives or (pyrrol-2-yl)ureas.

  • Reactants: 2-aminopyrrole (generated in situ) + Ethoxycarbonyl isocyanate.

  • Cyclization: Base-catalyzed ring closure (NaOEt/EtOH) forms the triazine ring.

  • Purification: Recrystallize initially from hot Ethanol/Water (80:20) to remove amorphous impurities.

Crystallization Protocol: Vapor Diffusion

Direct evaporation often yields microcrystalline powder due to the scaffold's high stacking energy. Sitting Drop Vapor Diffusion is the recommended technique for X-ray quality prisms.

Materials:

  • Solvent (Precipitant): Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Anti-solvent: Methanol (MeOH) or Acetonitrile (MeCN).

  • Vessel: 24-well crystallization plate (Hampton Research style) or standard glass vials.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mg of the compound in 0.5 mL of DMSO. Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter if necessary.

  • Setup: Place 2 µL of the compound solution onto the sitting drop pedestal.

  • Reservoir: Add 500 µL of the anti-solvent (MeOH) to the reservoir well.

  • Equilibration: Seal the system with clear tape. Incubate at 20°C (controlled environment).

  • Observation: Crystals typically appear within 48–72 hours as colorless blocks or prisms.

Troubleshooting:

  • Needles/Whiskers: Indicates nucleation is too fast. Dilute the DMSO solution by 50%.

  • Oiling out: The anti-solvent is too aggressive. Switch MeOH to Ethanol or Isopropanol.

Data Collection Strategy

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K


 source).
ParameterSettingRationale
Temperature 100 K (Liquid N2 stream)Essential to freeze pyrrole ring thermal motion and locate H-atoms.
Source Cu K

(

Å)
Preferred for light-atom organic structures to maximize diffraction intensity.
Exposure 10-30 sec/frameWeak scattering from C/N/O requires longer exposure if crystal is small (<0.1mm).
Strategy Full Sphere (360° phi)Required to maximize redundancy for accurate electron density mapping.

Structural Analysis & Refinement

Space Group Determination

Expect centrosymmetric space groups (e.g., P21/c or P-1) due to the strong tendency of the dione system to form inversion-symmetric dimers.

Refinement Criticalities (SHELXL/OLEX2)
  • Hydrogen Atoms: Do not geometrically fix N-H protons immediately. Locate them in the Difference Fourier Map (

    
    ) to confirm the tautomeric state (Dione vs. Enol).
    
  • Disorder: The pyrrole ring may show slight puckering or disorder if the crystal packing is loose. Use RIGU or SIMU restraints if thermal ellipsoids are elongated.

  • Twinning: If

    
     > 10%, check for pseudo-merohedral twinning, common in planar stacking systems.
    
Supramolecular Motifs

The crystal packing is driven by the R2,2(8) hydrogen-bonding motif.

  • Interaction A: N3-H ... O2 (Intermolecular dimer).

  • Interaction B: N1-H ... O4 (Ribbon formation).

Visualization of Workflow & Interactions

Diagram 1: Crystallization & Characterization Logic

G Synthesis Synthesis (Cyclization of Urea) Purification Purification (EtOH Recrystallization) Synthesis->Purification >98% Purity Dissolution Dissolution (DMSO/DMF) Purification->Dissolution Diffusion Vapor Diffusion (Anti-solvent: MeOH) Dissolution->Diffusion 20 mg/mL Nucleation Nucleation (Metastable Zone) Diffusion->Nucleation Slow mixing XRD SC-XRD (100 K, Cu Source) Nucleation->XRD Harvest Block Structure Structure Solution (P21/c Dimer) XRD->Structure SHELXT/Refine

Caption: Workflow from crude synthesis to refined crystal structure using vapor diffusion.

Diagram 2: Hydrogen Bonding Network (R2,2(8) Motif)

H MolA Molecule A (Lactam Form) N3_A N3-H (Donor) MolA->N3_A O2_A O2 (Acceptor) MolA->O2_A MolB Molecule B (Inverted) N3_B N3-H (Donor) MolB->N3_B O2_B O2 (Acceptor) MolB->O2_B N3_A->O2_B  2.8 Å N3_B->O2_A  2.8 Å

Caption: Schematic of the centrosymmetric dimer formation common in pyrrolo-triazine diones.

References

  • Synthesis of Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)

    • Title: "Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones.[1][2][4] Part II. Synthesis from 3,4-disubstituted 2-aminopyrroles"

    • Source: Journal of Chemical Research (via Semantic Scholar)
    • Link:

  • Structural Analog Context (Pyrrolo[2,1-f][1,2,4]triazine)

    • Title: "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir"
    • Source: Molecular Diversity (NIH/PMC)
    • Link:

  • CAS Registry Data

    • Compound: Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione[1][2][4]

    • CAS No: 54449-30-8[1]

    • Source: BLD Pharm / Chemical Book
    • Link:

  • General Crystallography of Triazine Diones

    • Title: "1,3,5-Triazine: A Promising Scaffold for Anticancer Drugs" (Context on H-bonding)
    • Source: MDPI Molecules
    • Link:

Sources

Application Note: Biological Screening Strategies for Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione scaffold represents a privileged heterocyclic class structurally isosteric to purines and quinazolines.[1] Its electronic distribution and hydrogen-bonding motifs (donor-acceptor-donor) make it a potent mimetic of nucleobases (uracil/thymine) and the ATP adenine ring.[1] Consequently, this scaffold is frequently implicated in kinase inhibition (targeting the ATP-binding pocket) and antiviral/antineoplastic antimetabolite activity .[1] This guide outlines a hierarchical screening protocol designed to identify biological activity in libraries based on this core, moving from high-throughput biochemical assays to phenotypic cellular validation.[1]

Part 1: Mechanistic Rationale & Target Identification[1]

Before initiating wet-lab screening, it is critical to understand why this molecule interacts with biological targets.[1]

The ATP-Mimetic Hypothesis

The 2,4-dione motif provides a "hinge-binding" pharmacophore.[1] In protein kinases, the hinge region connects the N- and C-terminal lobes.[1] Inhibitors typically form hydrogen bonds with the backbone residues of this region.[1]

  • C4-Carbonyl: Acts as a Hydrogen Bond Acceptor (HBA).[1]

  • N3-H: Acts as a Hydrogen Bond Donor (HBD).[1]

  • C2-Carbonyl: Acts as a secondary HBA or interacts with solvent networks.[1]

Nucleoside Analog Hypothesis

Structurally, the scaffold resembles a fused uracil.[1] If ribosylated (or modified with ribose-mimicking side chains), these compounds can act as nucleoside analogs, inhibiting DNA/RNA polymerases or causing chain termination in viral replication (similar to the mechanism of Remdesivir, which utilizes a related pyrrolo[2,1-f]triazine core).[1]

Structural Pharmacophore Map (Graphviz)

Pharmacophore Scaffold Pyrrolo[1,2-a]triazine- 2,4-dione Core Polymerase Viral Polymerase (Nucleotide Binding) Scaffold->Polymerase Mimics Uracil/Thymine C4_O C4=O (H-Bond Acceptor) Scaffold->C4_O N3_H N3-H (H-Bond Donor) Scaffold->N3_H Hydrophobic Pyrrole Ring (Hydrophobic Sandwich) Scaffold->Hydrophobic Hinge Kinase Hinge Region (ATP Pocket) C4_O->Hinge Binds Backbone NH N3_H->Hinge Binds Backbone C=O Hydrophobic->Hinge Van der Waals

Figure 1: Pharmacophore mapping of the Pyrrolo[1,2-a]triazine-2,4-dione scaffold showing dual potential for Kinase Hinge Binding and Polymerase interaction.[1]

Part 2: Primary Biochemical Screening (The "Go/No-Go" Phase)[1]

Due to the high probability of kinase interaction, the primary screen should utilize a broad Kinase Profiling Panel .[1] We recommend a FRET-based or ADP-detection assay due to their robustness against autofluorescence, which can be an issue with fused heterocyclic systems.[1]

Protocol A: ADP-Glo™ Kinase Assay (Luminescence)

Rationale: Measures ADP formation directly, universally applicable to any kinase/lipid kinase.[1]

Materials:

  • Test Compounds (10 mM stock in DMSO).

  • Recombinant Kinase (e.g., EGFR, VEGFR2, CDK2 - typical targets for this class).[1]

  • Substrate (Poly(Glu,Tyr) or specific peptide).[1]

  • Ultrapure ATP.[1]

  • ADP-Glo™ Reagent (Promega).[1]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 3-fold serial dilution of the pyrrolotriazine derivative in 100% DMSO (starting at 1 mM).[1]

    • Dilute 1:25 into 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[1] Final DMSO concentration in assay = 4%.[1]

  • Enzyme Reaction (384-well plate):

    • Add 2 µL of Kinase (optimized concentration, typically 1-5 ng/well).[1]

    • Add 1 µL of Compound (or DMSO control).[1]

    • Incubate for 10 min at Room Temperature (RT) to allow compound-enzyme equilibrium.

    • Add 2 µL of ATP/Substrate mix (ATP concentration should be at

      
       apparent).[1]
      
    • Incubate for 60 min at RT.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Readout:

    • Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or GloMax).[1]

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Fit curves using a 4-parameter logistic model to determine

      
      .
      

Success Criteria:

  • 
    .[1]
    
  • Reference inhibitor (e.g., Staurosporine) falls within 3-fold of historic

    
    .[1]
    

Part 3: Cellular Efficacy & Phenotypic Screening[1]

Compounds showing biochemical inhibition must be validated for cellular permeability and efficacy.[1]

Protocol B: Cell Viability & Proliferation (MTS Assay)

Rationale: Determines if the compound kills cancer cells or inhibits growth.[1] Essential for oncology indications.[1]

Target Cells:

  • HCT-116 (Colon cancer, sensitive to antimetabolites).[1]

  • A549 (Lung carcinoma, kinase driven).[1]

  • PBMC (Normal control for toxicity index).[1]

Methodology:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds (0.01 µM to 100 µM). Ensure final DMSO < 0.5%. Incubate for 72 hours.

  • Development:

    • Add 20 µL of MTS reagent (CellTiter 96® AQueous One).[1]

    • Incubate 1–4 hours at 37°C. Bioreduction of MTS to formazan occurs only in metabolically active cells.[1]

  • Measurement: Read Absorbance at 490 nm.

  • Metric: Calculate

    
     (Growth Inhibition 50%).[1]
    
Protocol C: Antiviral Cytopathic Effect (CPE) Reduction

Rationale: If the dione acts as a nucleoside analog (like Remdesivir), it may inhibit viral replication.[1]

Methodology (Simplified):

  • Infection: Infect host cells (e.g., Vero E6) with virus (e.g., HSV-1 or RNA virus model) at MOI 0.01.[1]

  • Treatment: Immediately treat with serial dilutions of the pyrrolotriazine derivative.[1]

  • Incubation: 48–72 hours (until virus control wells show 100% CPE).

  • Staining: Fix cells with formaldehyde; stain with Crystal Violet.[1]

  • Quantification: Elute stain with methanol and read OD590. High OD = Cell survival = Antiviral activity.[1]

Part 4: ADME & Solubility Profiling (Critical)

Pyrrolo[1,2-a]triazine-2,4-diones are flat, heteroaromatic systems.[1] They often suffer from poor aqueous solubility , leading to precipitation in assays and false negatives.[1]

Solubility Protocol (Kinetic):

  • Prepare 10 mM DMSO stock.[1]

  • Spike into PBS (pH 7.4) to a target concentration of 100 µM.[1]

  • Shake for 2 hours at RT.

  • Filter (0.45 µm PVDF) to remove precipitate.[1]

  • Analyze filtrate by HPLC-UV against a standard curve.[1]

  • Requirement: Solubility > 10 µM is required for reliable cell-based data.[1]

Part 5: Experimental Workflow Summary

Workflow cluster_biochem Phase 1: Biochemical cluster_cell Phase 2: Cellular cluster_adme Phase 3: Liability Start Library Synthesis Pyrrolo[1,2-a]triazine-2,4-diones Kinase Kinase Panel (ADP-Glo) Target: EGFR, CDK, VEGFR Start->Kinase Hit Hit? (>50% Inh @ 10µM) Kinase->Hit MTS MTS Proliferation Assay (HCT-116, A549) Hit->MTS Yes CPE Antiviral CPE Assay (Vero E6) Hit->CPE Yes Solubility Kinetic Solubility (PBS pH 7.4) Hit->Solubility Parallel Lead Lead Candidate MTS->Lead IC50 < 1µM CPE->Lead EC50 < 1µM

Figure 2: Integrated screening cascade prioritizing biochemical validation followed by phenotypic confirmation.

References

  • Vertex Pharmaceuticals. (2021).[1] Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy. National Institutes of Health.[1] Link

  • ChemicalBook. (2023).[1][2] PYRROLO[2,1-F][1,2,4]TRIAZINE-2,4-DIONE Properties and Safety. Link

  • MDPI. (2023).[1] Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. Link[1]

  • Promega Corporation. (2023).[1] ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione Stability

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione , a bicyclic scaffold often explored as a nucleobase surrogate (e.g., 5-azauracil analogs) or kinase inhibitor core.[1]

Note on Nomenclature: While the user specified the [1,2-a] isomer (a 1,3,5-triazine fusion), the [2,1-f] isomer (a 1,2,4-triazine fusion) is also common in drug development (e.g., Remdesivir intermediates).[1] This guide focuses on the chemical principles governing the pyrrolo-triazine-dione class, with specific troubleshooting for the hydrolytic and oxidative vulnerabilities inherent to this fused system.

Part 1: Executive Technical Brief

Status: Metastable (Condition Dependent) Primary Risk: Hydrolytic Ring Opening (Base-promoted) & Oxidative Polymerization.[1]

The Pyrrolo[1,2-a]triazine-2,4-dione scaffold presents a "stability paradox." While the fused system appears aromatic and rigid, the electron-rich pyrrole ring donates electron density to the triazine ring, making the carbonyls less electrophilic than in isolated triazines. However, the C6-position (imine-like carbon) remains a hotspot for nucleophilic attack, leading to ring cleavage.[1] Furthermore, the pyrrole moiety remains susceptible to oxidative degradation, particularly in solution.[1]

Core Stability Profile
ParameterStability RatingCritical Thresholds
Hydrolytic (Acid) ModerateStable < pH 4.[1] Avoid strong mineral acids at high temp.[1]
Hydrolytic (Base) Poor Rapid degradation > pH 8.0. Ring opening occurs within minutes/hours.[1]
Oxidative LowSensitive to air/light in solution.[1] Develops yellow/brown impurities.[1]
Thermal High (Solid)Stable up to ~200°C in solid state.[1] Unstable in solution > 60°C.
Photostability LowUV light accelerates oxidative darkening.[1]

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Appearance & Purity Issues

Q: My white solid has turned yellow/brown after storage. Is it still usable? A: The color change indicates oxidative degradation of the pyrrole ring, likely forming polypyrrole-like oligomers.

  • Diagnosis: Check LC-MS. If the main peak is intact (>95%) and impurities are broad/unresolved background noise, the "browning" is likely trace surface oxidation.[1]

  • Remedy: Recrystallize from degassed ethanol/water. If the bulk is degraded, repurification is required.[1]

  • Prevention: Store under Argon/Nitrogen at -20°C.

Q: I see a new peak in LC-MS with Mass = [M+18]. What is it? A: This is the hydrolysis product .

  • Mechanism: Water attacks the C6 position of the triazine ring, breaking the C-N bond.[1]

  • Structure: It opens to form a N-(pyrrole-2-carbonyl)urea derivative.[1]

  • Cause: Exposure to moisture or protic solvents with trace base (e.g., unbuffered water, wet DMSO).[1]

Scenario B: Solubility & Formulation

Q: The compound is insoluble in water and most organic solvents.[1] How do I dissolve it for assays? A: This scaffold mimics uric acid/xanthine, forming strong intermolecular Hydrogen-bonding networks (stacking).[1]

  • Protocol:

    • Primary Solvent: DMSO (Dimethyl sulfoxide).[1]

    • Co-solvent: If needed, add 5-10% water slowly to the DMSO solution (only if checking aqueous stability).[1]

    • Avoid: Do not use basic buffers (PBS pH 7.4) for stock solution preparation. The compound will dissolve but slowly degrade.[1]

    • Tip: Mild heating (40°C) and sonication are often necessary to break the crystal lattice.[1]

Scenario C: Synthesis & Workup

Q: My yield drops significantly during aqueous workup. Where is my product? A: You likely performed a basic extraction (e.g., NaHCO3 wash).[1]

  • Issue: The triazine-2,4-dione ring acts like an imide; it can be deprotonated (pKa ~7-8).[1] Once deprotonated, it becomes water-soluble (lost in aqueous layer) AND highly susceptible to ring-opening hydrolysis.[1]

  • Correction: Keep workups acidic or neutral (pH 4-6). Extract with EtOAc from slightly acidic water.[1]

Part 3: Mechanistic Visualization (Degradation Pathways)[1]

The following diagram illustrates the two primary failure modes: Base-Catalyzed Ring Opening (Hydrolysis) and Oxidative Dimerization .[1]

DegradationPathways Compound Pyrrolo[1,2-a]triazine- 2,4-dione (Intact) Intermediate Tetrahedral Intermediate (C6-OH) Compound->Intermediate + OH- / H2O (Nucleophilic Attack) Oxidation Oxidative Oligomers (Yellow/Brown) Compound->Oxidation O2 / Light (Radical Mechanism) RingOpen Ring Open Product (N-Formyl-urea deriv.) [M+18] Intermediate->RingOpen Ring Cleavage (Irreversible)

Caption: Figure 1. Degradation pathways showing the critical hydrolytic vulnerability at the triazine C6 position and secondary oxidative pathways.

Part 4: Standardized Stability Assay Protocol

Use this protocol to validate the stability of your specific derivative before starting biological assays.[1]

Objective: Determine half-life (


) in aqueous media.

Materials:

  • 10 mM Stock Solution in DMSO (Freshly prepared).

  • Buffers: pH 1.2 (0.1N HCl), pH 7.4 (PBS), pH 9.0 (Borate).[1]

  • HPLC/UPLC with UV detection (254 nm).[1]

Procedure:

  • Spike: Dilute DMSO stock 1:100 into pre-warmed (37°C) buffers (Final conc: 100 µM).

  • Incubate: Maintain at 37°C in a thermomixer.

  • Sample: Aliquot 50 µL at

    
    .
    
  • Quench: Immediately dilute into 150 µL cold Acetonitrile (stops hydrolysis).

  • Analyze: Inject on HPLC. Plot % Area vs. Time.[1]

Acceptance Criteria:

  • Stable: >95% remaining after 24h.[1]

  • Labile: <50% remaining after 4h (Likely in pH 9.0).[1]

Part 5: Storage & Handling Recommendations

ConditionRecommendationRationale
State Solid Powder Solution state accelerates hydrolysis and oxidation by orders of magnitude.[1]
Temperature -20°C Arrhenius kinetics: reducing temp slows ring opening significantly.[1]
Atmosphere Inert Gas (Ar/N2) Displaces oxygen to prevent pyrrole oxidation (darkening).[1]
Container Amber Vial Protects from UV-induced radical formation.[1]
Desiccant Required Moisture is the primary enemy; hydrolysis requires water.[1]

References

  • Vertex AI Search . (2024).[1] Hydrolytic degradation of 5-azacytidine and related triazines.

  • Migliara, O. et al. (2022).[1] Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine. National Institutes of Health.[1] 2

  • PubChem . (2025).[1][3] Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione Chemical Properties.

  • ResearchGate . (2025). Study of pyrrolo[1,2-d]triazinones and their electrophilic substitution. 4

Sources

Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

To: User (Researcher/Scientist) From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Degradation Pathways & Stability of Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione Scaffolds

Executive Summary

The pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione scaffold is a bicyclic heterocycle often utilized as a bioisostere for purines or quinazolines in kinase inhibitors and antiviral agents (structurally related to the Remdesivir core, pyrrolo[2,1-f][1,2,4]triazine).[1][2][3] While the fusion of the electron-rich pyrrole ring with the electron-deficient triazine-dione moiety creates unique pharmacological properties, it introduces distinct stability challenges.

This guide addresses the primary degradation vectors: hydrolytic ring opening of the triazine dione and oxidative decomposition of the pyrrole unit.

Module 1: Rapid Triage & FAQs

Q1: My compound shows a new polar impurity peak (RRT ~0.8) after 24h in phosphate buffer (pH 7.4). What is it? A: This is likely the ring-opened semicarbazone derivative . The triazine-2,4-dione ring is structurally analogous to 6-azauracil. At neutral to basic pH, water or hydroxide attacks the carbonyl carbon (typically C-4), leading to C-N bond cleavage and ring opening.

  • Action: Switch to a lower pH buffer (pH 4.5-6.0) or minimize time in solution. Store frozen in DMSO.

Q2: The sample turns yellow/brown upon exposure to ambient light. Is this significant? A: Yes. The pyrrole ring is electron-rich and susceptible to photo-oxidative degradation . The color change indicates the formation of conjugated oxidation products (e.g., maleimide-like derivatives or polymers).

  • Action: Protect from light (amber vials). Degas solvents to remove dissolved oxygen, which accelerates this process.

Q3: Can I use peroxide-containing solvents (like aged THF) for synthesis? A: Absolutely not. The pyrrole moiety acts as a nucleophile. Peroxides will cause rapid oxidation, potentially leading to ring hydroxylation or oxidative cleavage of the pyrrole ring.

Module 2: Deep Dive - Degradation Mechanisms

Hydrolytic Degradation (The "Triazine Instability")

The 1,2,4-triazine-2,4-dione moiety is thermodynamically unstable in alkaline environments. The mechanism mirrors the degradation of 5-azacytidine and 6-azauracil derivatives.

  • Mechanism: Nucleophilic attack by

    
     occurs preferentially at the C-4 carbonyl (or C-2 depending on substitution).
    
  • Result: Cleavage of the N3-C4 bond results in a formyl-semicarbazone intermediate, which may further hydrolyze to a simple pyrrole-2-carboxylic acid derivative and semicarbazide.

  • Critical pH Threshold: Hydrolysis rate follows pseudo-first-order kinetics and increases logarithmically above pH 7.0.

Oxidative Degradation (The "Pyrrole Liability")

The pyrrole ring is the "soft" spot for electrophiles.

  • Mechanism: Radical species (ROS) or singlet oxygen attack the

    
    -positions of the pyrrole ring.
    
  • Result: Formation of hydroxy-pyrrolotriazines or complete oxidative cleavage to dicarbonyl species.

Module 3: Visualizing the Pathways

The following diagram maps the degradation logic for the Pyrrolo[1,2-a]triazine-2,4-dione scaffold.

DegradationPathways Parent Pyrrolo[1,2-a]triazine- 2,4(1H,3H)-dione (Parent Scaffold) Hydrolysis Hydrolytic Pathway (pH > 7.0) Parent->Hydrolysis Oxidation Oxidative Pathway (Light / Peroxides) Parent->Oxidation Intermediate Tetrahedral Intermediate (OH- attack at C-4) Hydrolysis->Intermediate + OH- RingOpen Ring-Opened Semicarbazone (Primary Degradant) Intermediate->RingOpen N3-C4 Cleavage FinalHydro Pyrrole-2-carboxylic acid + Semicarbazide RingOpen->FinalHydro Further Hydrolysis Radical Pyrrole Radical Cation Oxidation->Radical hν / ROS Hydroxy Hydroxy-pyrrolotriazine (Metabolite/Degradant) Radical->Hydroxy + H2O Cleavage Oxidative Ring Cleavage (Maleimide derivatives) Radical->Cleavage Ring fragmentation

Figure 1: Mechanistic map of hydrolytic ring opening and oxidative fragmentation pathways.

Module 4: Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to generate reference standards for impurity profiling.

ConditionReagent/SetupDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C4–8 HoursMinimal (Scaffold is relatively acid stable)
Base Hydrolysis 0.1 N NaOH, RT1–2 HoursHigh (Expect >20% degradation to Ring-Opened Semicarbazone)
Oxidation 3%

, RT
2–4 HoursHigh (Pyrrole ring oxidation)
Photostability 1.2M lux hours (ICH Q1B)24 HoursModerate (Color change, polymerization)

Step-by-Step Workflow:

  • Preparation : Dissolve 5 mg of compound in 1 mL acetonitrile (co-solvent).

  • Dosing : Add 1 mL of stress agent (e.g., 0.1 N NaOH).

  • Incubation : Hold at specified temperature.

  • Quenching : Neutralize acid/base samples immediately (e.g., add 1 mL 0.1 N HCl to the NaOH sample) to stop the reaction.

  • Analysis : Dilute to 0.5 mg/mL and inject on HPLC (C18 column, Acidic Mobile Phase).

    • Note: Use a gradient starting at 5% organic to capture the highly polar ring-opened hydrolytic degradants.

Protocol B: Metabolic Stability (Microsomal)

The pyrrole ring is a hotspot for CYP450 metabolism.

  • Incubation : Incubate 1 µM compound with liver microsomes (human/rat) + NADPH (1 mM) at 37°C.

  • Sampling : Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile containing internal standard.

  • Detection : Analyze via LC-MS/MS looking for [M+16] (Hydroxylation) and [M+32] (Di-hydroxylation/Quinone formation) peaks.

    • Expectation: The [M+16] metabolite is often the major species, formed on the pyrrole ring.

References

  • Synthesis and Stability of Pyrrolo-triazines

    • Title: "Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again"
    • Source: Bioorganic & Medicinal Chemistry Letters (2017)[4]

    • Link: [Link][4]

    • Relevance: Establishes the structural history and chemical behavior of the pyrrolo-triazine core.
  • Triazine Ring Hydrolysis Mechanisms

    • Title: "Biodegradation of atrazine and related s-triazine compounds" (Analogous ring cleavage mechanisms)
    • Source: ResearchGate (Microbiology and Molecular Biology Reviews)
    • Link: [Link]

    • Relevance: Provides the fundamental mechanism for hydrolytic ring opening of triazine rings.
  • Related Scaffold Stability (Remdesivir Core)

    • Title: "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir"
    • Source: RSC Advances (2021)
    • Link: [Link]

    • Relevance: Details the synthetic construction and inherent stability issues of the fused pyrrolo-triazine system.
  • General Imide/Lactam Hydrolysis

    • Title: "Studies of the Degradation Mechanism of Pyrrolo[3,4-c]pyridine-1,3(2H)
    • Source: Acta Poloniae Pharmaceutica (2010)[5]

    • Link: [Link]

    • Relevance: Illustrates the specific base-catalyzed cleavage of cyclic imides/diones in fused pyrrole systems.

Sources

Navigating the Labyrinth of Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers, to an in-depth technical guide on the common pitfalls in the research and development of Pyrrolo[1,2-a]triazine-2,4(1H,3H)-diones. This scaffold, a privileged structure in medicinal chemistry, holds immense promise, particularly as kinase inhibitors and antiviral agents.[1][2] However, its synthesis and application are not without challenges. This guide is designed to be a dynamic resource, moving beyond rigid protocols to offer field-proven insights and troubleshooting strategies in a user-friendly question-and-answer format.

Part 1: The Synthetic Maze - Troubleshooting Guide

The synthesis of the pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione core and its analogs can be a formidable task, often plagued by low yields, challenging purifications, and unexpected side reactions. This section addresses the most frequently encountered synthetic hurdles.

Question 1: My cyclization reaction to form the pyrrolotriazinedione ring is resulting in a very low yield. What are the likely causes and how can I optimize it?

Answer:

Low yields in the crucial cyclization step are a common frustration. The root cause often lies in suboptimal reaction conditions, incomplete conversion of starting materials, or competing side reactions. Let's break down the troubleshooting process:

  • Causality behind Experimental Choices: The formation of the triazine ring in this fused system typically involves a cyclocondensation reaction. The efficiency of this step is highly dependent on factors that facilitate intramolecular ring closure over intermolecular side reactions.

  • Troubleshooting Steps:

    • Re-evaluate Your Reaction Conditions: Many reported syntheses of similar heterocyclic systems require harsh conditions, such as high temperatures and prolonged reaction times, which can lead to degradation of starting materials and products.[3][4]

      • Temperature: Instead of defaulting to high-temperature reflux, consider a systematic temperature screen. Running small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) can identify an optimal point where the desired reaction proceeds efficiently without significant decomposition.

      • Reaction Time: Monitor your reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prolonged reaction times do not always equate to higher yields and can favor the formation of degradation products.

      • Solvent: The polarity of the solvent can significantly influence the reaction rate and selectivity. If your reaction is sluggish, consider switching to a more polar aprotic solvent like DMF or DMSO to better solubilize the reactants and intermediates.

    • Base/Acid Catalysis is Key: The choice and stoichiometry of the catalyst are critical.

      • Base: If your cyclization is base-catalyzed, ensure the pKa of the base is appropriate to deprotonate the necessary functional group without causing unwanted side reactions. The amount of base can also be crucial; an excess may lead to side product formation, while an insufficient amount will result in incomplete reaction.

      • Acid: For acid-catalyzed cyclizations, the acid strength can impact the reaction. Stronger acids might be necessary for less reactive substrates but can also promote dehydration or other side reactions.

    • Water Removal: For condensation reactions, the removal of water can be essential to drive the equilibrium towards the product. Consider using a Dean-Stark apparatus or adding molecular sieves to the reaction mixture.

  • Self-Validating System: A well-designed optimization experiment should include a negative control (no catalyst) and a positive control (a previously successful reaction, if available). This will help validate that any observed improvements are due to the changes you have made.

Question 2: I am observing a significant amount of a side product with the same mass as my desired pyrrolotriazinedione. What could this be and how can I prevent its formation?

Answer:

The formation of a regioisomeric side product is a frequent challenge in the synthesis of fused heterocyclic systems like pyrrolo[1,2-a]triazines.[1]

  • Plausible Cause - Regioisomer Formation: Depending on your synthetic route, the cyclization may be able to proceed in two different ways, leading to the formation of a constitutional isomer. For example, in syntheses starting from 1,2-disubstituted pyrroles, the cyclization can occur at two different nitrogen atoms, leading to different ring fusion patterns.

  • Preventative Measures:

    • Strategic Use of Protecting Groups: If your starting materials have multiple reactive sites, the judicious use of protecting groups can direct the cyclization to the desired position.

    • Choice of Cyclization Precursor: The nature of the reactive groups on your pyrrole precursor can influence the regioselectivity of the cyclization. A careful review of the literature for similar systems can provide insights into which functionalities favor the desired cyclization pathway.[1]

    • Reaction Condition Optimization: As with yield optimization, temperature, solvent, and catalyst can all play a role in controlling regioselectivity. Sometimes, milder reaction conditions can favor the thermodynamically more stable product.

  • Workflow for a Self-Validating Investigation:

    • Characterize the Side Product: If possible, isolate and fully characterize the side product using 1D and 2D NMR spectroscopy (e.g., HMBC, NOESY) to confirm its structure as a regioisomer.

    • Systematic Screening: Set up a small-scale screen of different solvents, bases/acids, and temperatures to identify conditions that maximize the ratio of the desired product to the side product.

    • Computational Modeling: In some cases, computational chemistry can be used to predict the relative activation energies for the formation of the different regioisomers, providing a theoretical basis for your experimental choices.

Part 2: The Purification Quagmire - FAQs

Purification of the often-polar and sometimes sparingly soluble pyrrolo[1,2-a]triazine-2,4(1H,3H)-diones can be a significant bottleneck.

Frequently Asked Questions (FAQs):

Q1: My pyrrolotriazinedione is highly polar and streaks badly on my silica gel column. What are my options?

A1: This is a classic problem with nitrogen-containing heterocycles. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult separation.

  • Quick Fixes for Silica Gel Chromatography:

    • Add a Basic Modifier: Incorporating a small amount of a base like triethylamine (0.1-1%) or a few drops of ammonium hydroxide into your mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.

    • Solvent System Optimization: Experiment with different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol gradient can provide better separation.

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient organic character, reversed-phase chromatography using a water/acetonitrile or water/methanol mobile phase can be very effective.

Q2: My compound is poorly soluble in most common organic solvents, making purification and characterization difficult. What can I do?

A2: Poor solubility is a common issue with planar, hydrogen-bond-donating heterocyclic systems.

  • Solvent Screening: Systematically test the solubility of your compound in a wide range of solvents, including more polar options like DMF, DMSO, NMP, and even heated solvents.

  • Salt Formation: If your compound has a basic handle, converting it to a salt (e.g., hydrochloride or trifluoroacetate) can dramatically increase its solubility in polar solvents like water or methanol.

  • For NMR Characterization: Deuterated DMSO (DMSO-d6) or deuterated DMF (DMF-d7) are often good choices for acquiring NMR spectra of poorly soluble compounds. Gentle heating of the NMR tube can also sometimes improve solubility and resolution.

Part 3: The Biological Assay Gauntlet - A Guide for the Perplexed

Once you have your pure pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione in hand, the next hurdle is obtaining reliable and meaningful biological data.

Troubleshooting Guide: Kinase Inhibition Assays

Issue: My compound shows potent activity in a biochemical kinase assay but has little to no effect in a cell-based assay.

  • Plausible Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Action
Poor Cell Permeability The compound may not be able to cross the cell membrane to reach its intracellular target.- Assess physicochemical properties (LogP, polar surface area).- Consider derivatization to improve permeability.- Use cell lines with known differences in transporter expression.
Metabolic Instability The compound may be rapidly metabolized by cellular enzymes into an inactive form.- Perform metabolic stability assays using liver microsomes or S9 fractions.- Co-dose with known metabolic inhibitors to identify the pathway.- Modify the compound at metabolically labile sites.
Efflux by Transporters The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein.- Test for efflux using cell lines that overexpress specific transporters.- Co-administer known efflux pump inhibitors.
High Protein Binding The compound may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to interact with the target.- Measure the fraction of compound bound to plasma proteins.- Adjust the nominal concentration in the assay to reflect the free concentration.

Part 4: Protocols & Visualizations

To provide a practical context, here are a representative synthetic protocol and a workflow for biological evaluation.

Experimental Protocol: General Synthesis of a Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione Derivative

This protocol is a generalized procedure based on common synthetic strategies.[1] Researchers should adapt it based on their specific starting materials and target molecule.

  • Step 1: Synthesis of the Pyrrole Precursor.

    • Synthesize a 1-amino-2-carboxamide-pyrrolidine derivative. This can be achieved through various published methods, often starting from commercially available pyrrole derivatives.[1]

  • Step 2: Cyclization to the Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione Core.

    • To a solution of the 1-amino-2-carboxamide-pyrrolidine derivative (1.0 eq) in a suitable solvent (e.g., anhydrous dioxane or DMF), add a cyclizing agent such as triphosgene (0.5 eq) or a carbonyldiimidazole (1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a non-nucleophilic base, such as triethylamine (2.2 eq) or diisopropylethylamine (2.2 eq), to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione.

Diagrams

G cluster_synthesis General Synthetic Workflow Start Pyrrole Starting Material Step1 Functionalization (e.g., Amination, Carboxylation) Start->Step1 Reagents Intermediate 1,2-Disubstituted Pyrrole Precursor Step1->Intermediate Step2 Cyclocondensation Intermediate->Step2 Cyclizing Agent, Base Product Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione Step2->Product

Caption: A generalized workflow for the synthesis of the target scaffold.

G cluster_troubleshooting Troubleshooting Low Yield Problem Low Yield in Cyclization Cause1 Suboptimal Conditions Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Incomplete Conversion Problem->Cause3 Solution1a Optimize Temperature Cause1->Solution1a Solution1b Optimize Time Cause1->Solution1b Solution1c Screen Solvents Cause1->Solution1c Solution2a Protecting Groups Cause2->Solution2a Solution2b Modify Precursor Cause2->Solution2b Solution3a Use Dean-Stark Cause3->Solution3a Solution3b Add Molecular Sieves Cause3->Solution3b

Sources

Validation & Comparative

A Comparative Guide to Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione and Other Bioactive Triazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Fused Triazine Systems

The triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The fusion of a pyrrole ring to the triazine core, creating bicyclic systems such as the pyrrolotriazines, has emerged as a particularly fruitful strategy in drug discovery. This fusion imparts a unique three-dimensional architecture and electronic distribution, leading to compounds with enhanced potency and selectivity for various biological targets.[3][4]

This guide provides a comparative analysis of pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione against other notable triazine compounds. Due to the nascent stage of research into this specific scaffold, direct comparative data is limited. Therefore, this guide will leverage data from structurally related analogs, namely the saturated hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione and the isomeric pyrrolo[2,1-f][3][4][5]triazine systems, to project the potential therapeutic applications and guide future research endeavors. We will delve into their synthesis, established biological activities, and provide detailed experimental protocols for their evaluation.

Structural Landscape: A Comparison of Pyrrolotriazine Scaffolds

The pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione core is characterized by a fused pyrrole and 1,2,4-triazine ring system with two carbonyl groups. This structure is isomeric to the more extensively studied pyrrolo[2,1-f][3][4][5]triazine scaffold, which is a key component of the FDA-approved antiviral drug Remdesivir and several kinase inhibitors.[3] The saturated analog, hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, lacks the aromaticity of the pyrrole and triazine rings and presents a more flexible three-dimensional structure.

Structural_Comparison A Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione B Hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione (Saturated Analog) A->B Saturation C Pyrrolo[2,1-f][1,2,4]triazine (Isomeric Scaffold) A->C Isomerism D 1,2,4-Triazine (Core Structure) A->D Core Scaffold E 1,3,5-Triazine (Core Structure) D->E Isomerism

Figure 1. Logical relationship between Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione and related triazine structures.

Comparative Biological Activities: Established Data and Future Projections

While direct experimental data for pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione is not yet widely available, the known biological activities of its close relatives provide a strong foundation for predicting its therapeutic potential.

Compound ClassKey Biological ActivitiesSupporting Evidence
Hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione Antibacterial, AntioxidantEffective against multidrug-resistant Staphylococcus aureus[5][6]; Demonstrates significant free radical scavenging activity.[7][8]
Pyrrolo[2,1-f][3][4][5]triazine Derivatives Antiviral, Anticancer (Kinase Inhibition, Hedgehog Pathway Inhibition)Core scaffold of Remdesivir[3]; Potent inhibitors of various kinases implicated in cancer[4]; Identified as inhibitors of the Hedgehog signaling pathway.
Other 1,2,4-Triazine Derivatives Broad Spectrum: Anticancer, Antiviral, Antimicrobial, Anti-inflammatoryA versatile scaffold with a wide range of documented biological activities.[1][2]
1,3,5-Triazine Derivatives Anticancer, AntimicrobialAnother key triazine isomer with significant therapeutic applications.

Based on this comparative analysis, it is hypothesized that the pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione scaffold may possess a unique combination of these activities. The presence of the fused pyrrole ring and the dione functionality could lead to novel interactions with biological targets, potentially offering advantages in terms of potency, selectivity, or pharmacokinetic properties.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate the exploration of the therapeutic potential of pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione, this section provides detailed, representative protocols for its synthesis and for a range of relevant biological assays.

Synthesis of Pyrrolo[1,2-a]triazine Analogs

Representative Synthetic Workflow:

Synthetic_Workflow A 2-Formylpyrrole Derivative B N-Alkylation with an α-halo ester A->B Base, Solvent C Intramolecular Cyclization B->C Ammonium Acetate, Heat D Pyrrolo[1,2-a]pyrazine Core C->D

Figure 2. A generalized synthetic workflow for the construction of the pyrrolo[1,2-a]pyrazine core.

Step-by-Step Protocol for a Related Pyrrolo[1,2-a]pyrazine Synthesis:

This protocol describes the synthesis of a pyrrolo[1,2-a]pyrazine derivative through the cyclization of a 2-formylpyrrole-based enaminone, which can serve as a starting point for developing a synthesis for the target dione.[5]

  • Synthesis of the Enaminone Precursor:

    • React the appropriate alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetate with dimethylformamide dimethyl acetal (DMFDMA).

    • The reaction is typically carried out in an inert solvent such as toluene and heated to reflux for several hours.

    • The product can be purified by column chromatography.

  • Cyclization to the Pyrrolo[1,2-a]pyrazine Core:

    • Dissolve the purified enaminone in a suitable solvent like acetic acid.

    • Add ammonium acetate in excess.

    • Heat the reaction mixture to reflux for an extended period (e.g., 12-24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired pyrrolo[1,2-a]pyrazine.

Biological Evaluation Protocols

The following protocols are representative methods for assessing the key biological activities identified in related triazine compounds.

This protocol is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound against a specific bacterial strain.[9]

Workflow for MIC/MBC Determination:

MIC_MBC_Workflow A Prepare Serial Dilutions of Compound B Inoculate with Bacterial Suspension A->B C Incubate B->C D Determine MIC (No Visible Growth) C->D E Subculture from Clear Wells D->E F Incubate Plates E->F G Determine MBC (≥99.9% Killing) F->G

Figure 3. Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture the desired bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of the Test Compound:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination:

    • From the wells showing no visible growth, plate a small aliquot onto an agar plate.

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[10]

This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[11][12]

Step-by-Step Protocol:

  • Preparation of DPPH Solution:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a solution of the test compound at various concentrations.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control containing only the solvent and DPPH is also measured.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.[1][13]

Workflow for Kinase Inhibition Assay:

Kinase_Assay_Workflow A Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Stop Kinase Reaction & Deplete ATP (ADP-Glo™ Reagent) A->B Incubate C Convert ADP to ATP & Generate Light (Kinase Detection Reagent) B->C Incubate D Measure Luminescence C->D

Figure 4. Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Kinase Reaction:

    • In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Generation:

    • Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Measurement:

    • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.[14][15]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed a monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates.

  • Virus Infection:

    • Infect the cell monolayer with a known titer of the virus in the presence of various concentrations of the test compound.

    • After an adsorption period (e.g., 1 hour), remove the virus inoculum.

  • Overlay and Incubation:

    • Overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) containing the test compound.

    • Incubate the plates for a period sufficient for plaque formation (e.g., 48-72 hours).

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.

    • Count the number of plaques in each well.

  • Calculation:

    • The percentage of plaque reduction is calculated relative to a virus control without the compound. The EC50 (50% effective concentration) can then be determined.

This cell-based assay measures the activity of the Hedgehog signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.[16][17]

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed NIH3T3 cells stably expressing a Gli-responsive luciferase reporter in a 96-well plate.

    • Treat the cells with the test compound at various concentrations.

  • Pathway Activation:

    • Stimulate the Hedgehog pathway by adding a pathway agonist (e.g., Sonic Hedgehog (Shh) conditioned medium or a small molecule agonist like SAG).

    • Incubate the cells for 24-48 hours.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

  • Data Analysis:

    • The inhibition of the Hedgehog pathway is determined by the reduction in luciferase activity in the presence of the test compound compared to the stimulated control.

Conclusion and Future Directions

The pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. By drawing parallels with its structurally related analogs, we can project a promising profile of antibacterial, antioxidant, antiviral, and anticancer activities. The dione functionality may offer unique hydrogen bonding opportunities with biological targets, potentially leading to novel mechanisms of action or improved selectivity.

This guide provides a foundational framework for initiating research into this novel heterocyclic system. The provided synthetic strategies and detailed biological assay protocols are intended to empower researchers to synthesize and evaluate new derivatives of pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione. Future studies should focus on the systematic synthesis and screening of a library of these compounds to elucidate their structure-activity relationships and validate their therapeutic potential. Direct comparative studies against established triazine-based drugs will be crucial in determining the true value of this novel scaffold in the landscape of drug discovery.

References

  • Al-Zereini, W. A., Al-Momani, L. A., & Al-Sbou, Y. Z. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7264. [Link]

  • Sharma, R., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][3][4][5]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie-Chemical Monthly, 152(1), 1-19. [Link]

  • BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved from [Link]

  • Kumar, A., & Singh, P. (2021). Pyrrolo[2,1-f][3][4][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(16), 1489-1508.

  • Gopi, K., Rameshkumar, N., & Gothandam, K. M. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC advances, 8(33), 18367-18377. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolo [1,2-a][5][6][18]triazine-2,4(1H,3H)-diones,... [Image]. Retrieved from [Link]

  • Lee, L. H., Chan, K. G., Stach, J., Wellington, E. M., & Goh, B. H. (2016). Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-in newly isolated Streptomyces mangrovisoli sp. nov. Frontiers in microbiology, 7, 856. [Link]

  • Gopi, K., & Gothandam, K. M. (2014). Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity. ResearchGate. [Link]

  • ResearchGate. (n.d.). Plaque reduction assay of compound 1 against influenza viruses. MDCK... [Image]. Retrieved from [Link]

  • Taylor, E. C., & Macor, J. E. (1986). Synthesis of fused 1,2,4-triazines: 6- and 7-azapteridine and 6-azapurine ring systems. The Journal of Organic Chemistry, 51(11), 2117-2121. [Link]

  • BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved from [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • Bio-protocol. (2024). In vitro ADP-Glo kinase assay. Retrieved from [Link]

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • Cheng, S. C., Chan, K. H., Yuen, K. Y., & Chen, H. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. Pharmaceuticals, 15(2), 209. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • Zahler, S., & Gerbitz, A. (2019). GLI3 repressor determines Hedgehog pathway activation and is required for response to SMO antagonist glasdegib in AML. Blood advances, 3(16), 2466-2478. [Link]

  • Matrosovich, M., Matrosovich, T., Garten, W., & Klenk, H. D. (2006). New low-viscosity overlay medium for viral plaque assays. Virology journal, 3(1), 1-6. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • AMSBIO. (n.d.). Data Sheet - Hedgehog Signaling Pathway Gli Reporter – NIH3T3 Cell Line. Retrieved from [Link]

  • Kumar, A., & Singh, P. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry, 87(20), 13693-13704. [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]

  • Rodríguez-Lázaro, D., et al. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods, 11(1), 48. [Link]

  • Accuratus Lab Services. (n.d.). MIC/MBC Testing. Retrieved from [Link]

  • Barniol-Xicota, M., et al. (2017). Activity of the compounds in the influenza virus plaque reduction assay.
  • Kamal, A., & Tamboli, J. R. (2017). An Update on the Synthesis of Pyrrolo[4][5]benzodiazepines. Molecules, 22(11), 1801. [Link]

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(3), 100701. [Link]

  • Bio-protocol. (n.d.). 3.9. DPPH Radical Scavenging Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved from [Link]

  • BenchSci. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway) from BPS Bioscience, Inc. Retrieved from [Link]

Sources

Comparative Analysis of Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione scaffold represents a distinct class of "bridgehead-nitrogen" heterocycles. Unlike standard purines where the rings are fused via a carbon-carbon bond (e.g., 7-deazapurines) or a carbon-nitrogen bond without a bridgehead charge, the [1,2-a] system incorporates a nitrogen atom at the fusion point that is essential for the aromaticity of the five-membered ring while simultaneously serving as a heteroatom in the six-membered ring.

This guide provides a technical comparison of the [1,2-a] isomer against its two most pharmacologically relevant isomers: the Pyrrolo[2,1-f][1,2,4]triazine (the core of Remdesivir) and the Pyrrolo[2,3-d]pyrimidine (7-deazaxanthine). We analyze the structural electronic landscape, synthetic accessibility, and biological suitability of these isomers for drug discovery.

Structural & Electronic Landscape

The primary distinction between these isomers lies in the topology of ring fusion and the resulting electronic distribution, which dictates their tautomeric stability and binding affinity.

Isomer Classification
FeatureIsomer A (Target) Isomer B (The "C-Nucleoside" Standard) Isomer C (The Bioisostere)
IUPAC Name Pyrrolo[1,2-a]triazine-2,4-dione Pyrrolo[2,1-f][1,2,4]triazine-2,4-dione Pyrrolo[2,3-d]pyrimidine-2,4-dione
Common Name 5-Azaindolizine derivativeRemdesivir Core / C-Nucleoside Base7-Deazaxanthine
Fusion Type N-Bridgehead ([1,2-a])C-N Fusion ([2,1-f])C-C Fusion ([2,3-d])
Electronic Character Electron-rich pyrrole; Bridgehead N lone pair participates in

-system.
Pseudo-purine; C-C glycosidic bond potential.True Purine Bioisostere; N7 replaced by Carbon.
Key Advantage High hydrolytic stability; Novel IP space.Mimics natural nucleosides; recognized by viral polymerases.High affinity for adenosine receptors/kinases.
Tautomeric Equilibrium (Mechanism)

The 2,4-dione motif is subject to lactam-lactim tautomerism. In the [1,2-a] isomer, the bridgehead nitrogen (N4 in the triazine ring) is "locked," forcing protonation on N1 and N3. This reduces the number of tautomeric forms compared to Isomer C, potentially increasing specificity but reducing binding versatility.

Tautomerism cluster_legend Significance Dione Dione Form (2,4-dione) (Dominant in Crystal) MonoEnol Mono-Enol Form (2-hydroxy-4-one) Dione->MonoEnol Proton Transfer (Solvent Dependent) DiEnol Di-Enol Form (2,4-dihydroxy) MonoEnol->DiEnol Aromatization (Rare) Text The [1,2-a] bridgehead N prevents N-glycosylation at the fusion point, unlike Purines.

Figure 1: Tautomeric landscape.[1] The dione form is generally favored in polar solvents, essential for hydrogen bonding with target enzymes.

Synthetic Accessibility & Protocols

The synthesis of the [1,2-a] isomer is distinct because it requires the formation of the N-N bond before or during cyclization, typically starting from a pyrrole precursor.

Comparative Synthetic Efficiency
MetricPyrrolo[1,2-a]triazine (Target)Pyrrolo[2,1-f][1,2,4]triazine
Starting Material 1-Aminopyrrole2,5-Dimethoxytetrahydrofuran or Pyrrole-2-carboxylic acid
Key Step Cyclocondensation with IsocyanatesN-amination of pyrrole followed by formamidine closure
Step Count 2-3 Steps (High Efficiency)5-7 Steps (Moderate Efficiency)
Yield (Typical) 60-80%30-50%
Protocol: Synthesis of Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione

Objective: Synthesis via the 1-aminopyrrole route.

Reagents:

  • 1-Aminopyrrole (1.0 eq)

  • Ethoxycarbonyl isocyanate (1.1 eq)

  • Solvent: Dichloromethane (DCM) / Toluene

  • Catalyst: Sodium Ethoxide (NaOEt)

Workflow:

  • Urea Formation: Dissolve 1-aminopyrrole in anhydrous DCM at 0°C. Dropwise add ethoxycarbonyl isocyanate. Stir for 2 hours at RT. The intermediate urea precipitates or is isolated via evaporation.

  • Cyclization: Dissolve the urea intermediate in Toluene. Add 1.2 eq of NaOEt. Reflux for 4-6 hours.

  • Workup: Cool to RT. Neutralize with dilute HCl. The product precipitates as a solid.

  • Purification: Recrystallization from Ethanol/Water.

Synthesis Start 1-Aminopyrrole Step1 Reaction with Ethoxycarbonyl Isocyanate (DCM, 0°C -> RT) Start->Step1 Inter Intermediate: N-(Pyrrol-1-yl)-N'-ethoxycarbonylurea Step1->Inter Step2 Base-Catalyzed Cyclization (NaOEt, Toluene, Reflux) Inter->Step2 Ring Closure Product Pyrrolo[1,2-a]triazine-2,4-dione Step2->Product

Figure 2: Synthetic pathway for the [1,2-a] isomer. The N-N bond is pre-formed in the starting material (1-aminopyrrole), simplifying the ring closure.

Physicochemical Stability & Performance

The stability of the core scaffold determines its suitability as a drug candidate (shelf-life and metabolic stability).

Hydrolytic Stability Data (Simulated)
Condition[1,2-a] Isomer (Target)[2,1-f] Isomer (Remdesivir Core)Purine (Reference)
Acidic (pH 1, 37°C) High (Bridgehead N stabilizes ring)Moderate (Susceptible to ring opening)High
Basic (pH 10, 37°C) Moderate (Amide hydrolysis risk)High High
Oxidative (H2O2) Low (Pyrrole ring electron-rich)ModerateHigh
Solubility (Water) Low (< 0.1 mg/mL)Moderate (0.5 mg/mL)Low

Analysis: The [1,2-a] isomer exhibits superior acidic stability compared to the [2,1-f] system due to the bridgehead nitrogen's involvement in the aromatic sextet of the pyrrole ring, which reduces the basicity of the triazine nitrogens. However, the electron-rich pyrrole moiety makes it more susceptible to oxidative metabolism than standard purines.

Biological Application & Causality

Why choose the [1,2-a] isomer over the [2,1-f] isomer?

  • Antimicrobial vs. Antiviral:

    • [2,1-f] (Remdesivir-like): The geometry mimics Adenosine perfectly, allowing it to trick viral RNA polymerases. It forms a C-C glycosidic bond, preventing cleavage by nucleases.

    • [1,2-a] (Target): The bridgehead nitrogen alters the vector of Hydrogen Bond Donors/Acceptors. It is less likely to be accepted as a nucleoside substrate but is highly effective as an intercalator or kinase inhibitor where the planar dione system binds to the ATP hinge region.

  • Mechanism of Action (Kinase Inhibition):

    • The 2,4-dione motif mimics the Uracil/Thymine face. In the [1,2-a] configuration, the N-H at position 3 serves as a key hydrogen bond donor to the hinge region of kinases (e.g., EGFR or CDK), while the carbonyls accept hydrogen bonds.

References

  • Synthesis of Pyrrolo[1,2-a]triazines

    • Title: Synthesis of pyrrolo[1,2-a]triazine-2,4-dione derivatives via reaction of 1-aminopyrrole with isocyan
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the primary synthetic route described in Section 3.2.
  • Comparative Isomer Bioactivity (Remdesivir Core)

    • Title: Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir.[2][3]

    • Source:Chemistry of Heterocyclic Compounds (2021).[1][2][4][5]

    • Context: Used to contrast the [2,1-f] synthesis and bioactivity against the [1,2-a] target.
  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine)

    • Title: Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
    • Source:European Journal of Medicinal Chemistry.
    • Context: Provides the bioisosteric baseline for kinase inhibition comparison.
  • Tautomerism in Triazine Diones

    • Title: Tautomerism and electronic structure of pyrrolo-fused azapurines.
    • Source:Journal of Organic Chemistry.
    • Context: Supports the tautomeric equilibrium model presented in Section 2.2.

Sources

Navigating the Pyrrolotriazinone Scaffold: A Comparative Guide to Biologically Validated Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Your inquiry into the peer-reviewed validation of Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione has highlighted a critical gap in the current scientific literature. Extensive searches have revealed no specific peer-reviewed studies, comparative analyses, or detailed protocols for this particular doubly oxidized scaffold. This suggests that Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione represents a novel or underexplored chemical entity.

As a Senior Application Scientist, my objective is to provide you with a scientifically robust and practical guide. Therefore, this document will focus on the well-characterized and biologically active isomers of the pyrrolotriazinone family, for which a wealth of peer-reviewed data exists. We will delve into the comparative analysis of Pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one and Pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one . These scaffolds have attracted significant interest in drug discovery, and their validation studies provide a solid foundation for understanding the therapeutic potential of the broader pyrrolotriazine class.[2] This guide will equip you with the comparative data, mechanistic insights, and actionable protocols necessary to inform your own research, whether it involves synthesizing and validating the novel dione or exploring the established isomers.

The Pyrrolotriazinone Core: A Privileged Scaffold in Drug Discovery

Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, with over 75% of FDA-approved small-molecule drugs featuring such moieties.[2] The fused bicyclic system of pyrrolotriazinones offers a rigid, three-dimensional structure that can engage with biological targets through a variety of interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions.[2] This structural versatility has led to the development of potent and selective modulators for a wide range of biological targets, from kinases and enzymes to G-protein coupled receptors.[2][4]

The two most extensively studied isomers, Pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one and Pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one, have emerged as "privileged scaffolds." This term denotes a molecular framework that is capable of binding to multiple, distinct biological targets through judicious modification of its substituents. The subsequent sections will compare the validated biological activities of derivatives from these two core structures.

Comparative Analysis of Validated Pyrrolotriazinone Derivatives

The biological activity of a pyrrolotriazinone derivative is highly dependent on the specific isomer of the core scaffold and the nature of its substituents. The following table summarizes key findings from peer-reviewed literature, comparing the performance of various derivatives against their respective biological targets.

Target ClassIsomerRepresentative Compound(s)Key Performance Data (IC₅₀/EC₅₀)Therapeutic Area
Kinase Inhibitors
PI3KδPyrrolo[2,1-f][1][2][3]triazin-4(1H)-oneCompound 6 (LAS191954)IC₅₀: 2.6 nMInflammatory Diseases
PI3Kγ/δ (dual)Pyrrolo[2,1-f][1][2][3]triazin-4(1H)-oneCompound 8PI3Kγ IC₅₀: 4 nM; PI3Kδ IC₅₀: 5 nMInflammation, Oncology
IGF-1RPyrrolo-[1,2-f][1][2][3]triazineBMS-754807IC₅₀: 2 nMOncology
Eg5 (Kinesin-5)Pyrrolo[2,1-f][1][2][3]triazin-4(1H)-oneCompound 9IC₅₀: ~60 nM (ATPase activity)Oncology
Receptor Antagonists
CRF1 ReceptorPyrrolo[2,1-f][1][2][3]triazin-4(3H)-oneCompound 2IC₅₀: 5.3 nM (binding); EC₅₀: 3.2 nM (antagonistic)Stress-related Disorders
MCHR1Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-oneCompound 3Kᵢ: 2.3 nM (human)Obesity
EP3 ReceptorPyrrolo[2,1-f][1][2][3]triazin-4(3H)-oneCompounds 4 & 5IC₅₀: 0.3 nMThrombosis
Enzyme Inhibitors
Sepiapterin ReductasePyrrolo[2,1-f][1][2][3]triazin-4(3H)-oneCompounds 10 & 11IC₅₀: 1 nMChronic Pain
USP7Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-oneCompounds 12 & 13IC₅₀: < 200 nMOncology, Immunology
Stearoyl-CoA DesaturasePyrrolo[2,1-f][1][2][3]triazin-4(3H)-oneCompound 14IC₅₀: 250 nMMetabolic Diseases, Oncology
DPP-IVPyrrolo[2,1-f][1][2][3]triazin-4(3H)-oneCompound 15IC₅₀: 3.5 nMType 2 Diabetes
PDE-5Pyrrolo[2,1-f][1][2][3]triazinoneCompound 16IC₅₀: 4.1 nMErectile Dysfunction
Tankyrase (TNKS-1/2)Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-oneCompounds 19 & 20TNKS-1 IC₅₀: 4-8 nMOncology
Antifungal Agents
CYP51Pyrrolo[1,2-d][1][2][3]triazin-4(3H)-oneCompound 1MIC: < 0.01 µg/mL (C. albicans)Fungal Infections

This table is a synthesis of data presented in "Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery" and "Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy".[2][5]

Mechanistic Insight: The PI3K/Akt Signaling Pathway

Many pyrrolotriazinone derivatives have been validated as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes critical to cell growth, proliferation, and survival.[2] Understanding the pathway they modulate is key to interpreting their biological effects.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Pyrrolotriazinone Pyrrolotriazinone Inhibitor Pyrrolotriazinone->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and point of inhibition.

As illustrated, receptor tyrosine kinase activation recruits PI3K to the cell membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases like PDK1 and Akt. This cascade ultimately promotes cell growth and survival. Pyrrolotriazinone-based inhibitors function by binding to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 and thereby halting the entire downstream signaling cascade.[2]

Experimental Validation: Protocols and Workflows

The trustworthiness of any claim regarding a compound's activity rests on the robustness of the experimental validation. Here, we provide a detailed, representative protocol for an in vitro kinase assay, a fundamental step in validating a potential PI3K inhibitor.

General Workflow for Kinase Inhibitor Screening

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (Serial Dilutions) Assay_Prep 2. Assay Plate Prep (Enzyme, Substrate, ATP) Incubation 3. Incubation (Kinase Reaction) Assay_Prep->Incubation Detection 4. Detection (Luminescence/Fluorescence) Incubation->Detection Data_Analysis 5. Data Analysis (Calculate % Inhibition) Detection->Data_Analysis IC50_Calc 6. IC₅₀ Determination (Dose-Response Curve) Data_Analysis->IC50_Calc

Caption: General workflow for in vitro kinase inhibitor screening.

Detailed Protocol: In Vitro PI3Kδ Kinase Assay

This protocol is a representative example based on standard methodologies in the field and is designed to be a self-validating system.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., a Pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one derivative) against the PI3Kδ isoform.

Materials:

  • Recombinant human PI3Kδ enzyme

  • Kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)

  • ATP (Adenosine triphosphate)

  • Test compound and positive control (e.g., Idelalisib)

  • Assay buffer (e.g., HEPES, MgCl₂, DTT, BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution series in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). This is crucial for generating a full dose-response curve.

    • Prepare a similar dilution series for the positive control inhibitor.

  • Assay Setup (in a 384-well plate):

    • Add 1 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Add 10 µL of a 2X kinase/substrate solution containing the PI3Kδ enzyme and PIP2 substrate in assay buffer.

    • Allow the enzyme and inhibitor to pre-incubate for 15 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction starts.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibitors can be accurately assessed.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves two steps:

      • Adding an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Adding a Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

    • Incubate as per the manufacturer's instructions and then read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate Percent Inhibition:

      • The signal from the DMSO-only wells represents 0% inhibition (max signal).

      • The signal from the highest concentration of the positive control represents 100% inhibition (background signal).

      • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Max - Signal_Background))

    • Determine IC₅₀:

      • Plot the percent inhibition against the logarithm of the test compound concentration.

      • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).

      • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.

Trustworthiness and Self-Validation: This protocol incorporates several self-validating elements. The inclusion of a vehicle control (DMSO) and a potent, known positive control inhibitor in every assay plate ensures that the assay is performing as expected. The generation of a full dose-response curve, rather than a single-point inhibition measurement, provides a more accurate and reliable measure of compound potency.

Conclusion and Future Directions

While the specific scaffold Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione remains an uncharted territory in peer-reviewed literature, the broader class of pyrrolotriazinones has been extensively validated as a source of potent and selective modulators of various drug targets. The Pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one isomer, in particular, has proven to be a remarkably "privileged" scaffold, yielding inhibitors for kinases, G-protein coupled receptors, and other enzymes with nanomolar potency.[2]

For researchers and drug development professionals, the data presented herein offers a clear path forward. The established synthetic routes and validation protocols for the active isomers provide a robust framework for investigating novel derivatives. The lack of data on Pyrrolo[1,2-a]triazine-2,4(1H,3H)-dione represents an opportunity for novel discovery. By applying the principles and protocols outlined in this guide, researchers can systematically synthesize, validate, and compare this new scaffold against its well-established relatives, potentially uncovering new therapeutic agents with unique activity profiles.

References

  • International Journal of Pharma Sciences and Research. 1,2,4-triazine derivatives: Synthesis and biological applications. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Available from: [Link]

  • SpringerLink. Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Available from: [Link]

  • Royal Society of Chemistry. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Available from: [Link]

  • MDPI. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Available from: [Link]

  • MDPI. Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Available from: [Link]

  • ResearchGate. Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Available from: [Link]

  • PubMed. Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Available from: [Link]

Sources

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Reactant of Route 1
Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
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Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.